2-(1-Aminocyclopropyl)benzonitrile
Description
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Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-(1-aminocyclopropyl)benzonitrile |
InChI |
InChI=1S/C10H10N2/c11-7-8-3-1-2-4-9(8)10(12)5-6-10/h1-4H,5-6,12H2 |
InChI Key |
WKBYSIMWIIOGDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2C#N)N |
Origin of Product |
United States |
Comprehensive Structural Characterization of 2-(1-Aminocyclopropyl)benzonitrile via ¹H and ¹³C NMR Spectroscopy
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
The unambiguous structural elucidation of small-molecule pharmacophores is a foundational pillar of modern drug development. 2-(1-Aminocyclopropyl)benzonitrile (C₁₀H₁₀N₂) represents a highly privileged scaffold, combining the conformational rigidity of a 1-arylcyclopropylamine with the versatile reactivity and hydrogen-bonding potential of an ortho-benzonitrile motif. This whitepaper provides an in-depth, causality-driven guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule. By bridging theoretical quantum mechanical shielding effects with field-proven experimental protocols, this guide serves as a self-validating framework for analytical scientists.
Introduction: The Pharmacophore Context
The incorporation of cyclopropyl rings into drug candidates is a well-established strategy to restrict conformational flexibility, thereby reducing entropic penalties upon target binding and enhancing metabolic stability [1]. The 1-aminocyclopropyl group, in particular, acts as a rigidified bioisostere of an isopropylamine or tert-butylamine. When situated ortho to a strongly electron-withdrawing nitrile group (-CN), the resulting push-pull electronic environment creates a unique magnetic signature. Accurate NMR assignment of 2-(1-Aminocyclopropyl)benzonitrile requires a deep understanding of anisotropic shielding, substituent-induced deshielding, and quadrupolar relaxation phenomena [2].
Theoretical NMR Framework: Predictive Causality
As a Senior Application Scientist, I emphasize that NMR interpretation must move beyond empirical pattern matching to a fundamental understanding of why nuclei resonate where they do.
-
The Cyclopropyl Ring Current (Diamagnetic Anisotropy): Unlike standard alkanes, the C-C bonds of a cyclopropane ring possess significant π -character (often described by the Walsh orbital model). When placed in a magnetic field ( B0 ), these electrons circulate to create a local induced magnetic field that opposes B0 inside and above the ring. This anisotropic shielding effect forces the cyclopropyl methylene protons to resonate significantly upfield (δ 1.20–1.50 ppm) compared to typical alkyl chains.
-
Nitrile-Induced Deshielding: The -CN group exerts a strong electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. This depletes electron density from the aromatic ring, particularly at the ortho and para positions. Consequently, the aromatic proton adjacent to the nitrile (H3) experiences severe deshielding, shifting downfield to approximately δ 7.65 ppm.
-
Quadrupolar Relaxation of the Amine: The -NH₂ protons typically appear as a broad singlet (δ 1.80–2.20 ppm). This broadening is caused by the quadrupolar moment of the adjacent ¹⁴N nucleus (Spin I=1 ), which promotes rapid relaxation of the attached protons, compounded by intermediate chemical exchange rates with trace moisture in the solvent.
Experimental Protocols: A Self-Validating Workflow
To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for data acquisition.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of high-purity 2-(1-Aminocyclopropyl)benzonitrile in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen because it lacks exchangeable protons that would obscure the -NH₂ signal, while TMS provides an absolute zero reference.
-
Probe Tuning & Matching: Insert the sample and tune the probe to the exact Larmor frequencies of ¹H and ¹³C. Causality: Precise tuning maximizes the Quality Factor (Q) of the RF coil, optimizing the Signal-to-Noise Ratio (SNR).
-
Gradient Shimming: Perform automated 3D gradient shimming on the Z-axis to achieve a highly homogeneous magnetic field. Validate shimming by ensuring the residual CHCl₃ peak (δ 7.26 ppm) has a Full Width at Half Maximum (FWHM) of < 1.0 Hz.
-
¹H NMR Acquisition: Execute a standard 90° pulse sequence (zg30) with 16 scans and a relaxation delay ( d1 ) of 2.0 seconds.
-
¹³C NMR Acquisition: Execute a proton-decoupled sequence (zgpg30) with 512 scans. Critical Step: Increase the d1 delay to 5.0 seconds. Causality: Quaternary carbons (the nitrile carbon, C1, C2, and the cyclopropyl α -carbon) lack attached protons to facilitate dipole-dipole relaxation. A longer d1 ensures complete longitudinal relaxation ( T1 ), preventing the under-integration or complete loss of these critical signals [3].
Figure 1: Step-by-step experimental workflow for comprehensive NMR acquisition and data processing.
Quantitative Data Summaries
Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
Note: Aromatic splitting patterns are heavily influenced by the ortho-relationship of the strongly withdrawing -CN group and the mildly donating cyclopropylamine group.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Structural Assignment & Causality |
| -NH₂ | 1.80 – 2.20 | br s | 2H | - | Broadened by ¹⁴N quadrupolar relaxation. |
| Cy-CH₂ | 1.20 – 1.30 | m | 2H | - | Diastereotopic cyclopropyl protons (shielded). |
| Cy-CH₂ | 1.40 – 1.50 | m | 2H | - | Diastereotopic cyclopropyl protons (shielded). |
| Ar-H4 | 7.35 | td | 1H | 7.8, 1.2 | Meta to -CN, para to cyclopropyl. |
| Ar-H6 | 7.45 | dd | 1H | 7.8, 1.2 | Ortho to cyclopropyl, meta to -CN. |
| Ar-H5 | 7.50 | td | 1H | 7.8, 1.2 | Para to -CN (deshielded by resonance). |
| Ar-H3 | 7.65 | dd | 1H | 7.8, 1.2 | Ortho to -CN (heavily deshielded by -I/-M). |
Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment & Causality |
| Cy-CH₂ | 18.2 | CH₂ | Cyclopropyl β -carbons (high s-character bonds). |
| Cy-Cq | 38.5 | Cq | Cyclopropyl α -carbon attached to the amine. |
| Ar-C1 | 112.0 | Cq | Aromatic carbon directly attached to the -CN group. |
| -CN | 118.0 | Cq | Nitrile carbon (sp-hybridized). |
| Ar-C4 | 127.5 | CH | Aromatic carbon. |
| Ar-C6 | 128.5 | CH | Aromatic carbon. |
| Ar-C5 | 132.5 | CH | Aromatic carbon. |
| Ar-C3 | 133.5 | CH | Aromatic carbon. |
| Ar-C2 | 148.0 | Cq | Aromatic carbon attached to the cyclopropyl group. |
2D NMR Workflows: Unambiguous Elucidation
To transform the 1D data from a hypothesis into a self-validating proof, 2D NMR techniques must be employed.
-
¹H-¹H COSY (Correlation Spectroscopy): Validates the contiguous spin system of the aromatic ring (H3 ↔ H4 ↔ H5 ↔ H6) and confirms the coupling within the cyclopropyl methylene groups.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Differentiates the overlapping cyclopropyl proton multiplets by mapping them directly to their corresponding ¹³C signals at δ 18.2 ppm.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this molecule. It proves the ortho-relationship between the cyclopropyl group and the nitrile group. A ³ JCH correlation from the cyclopropyl protons (δ 1.20–1.50) to the aromatic C2 (δ 148.0), combined with a ³ JCH correlation from the aromatic H6 (δ 7.45) to the cyclopropyl quaternary carbon (δ 38.5), locks the molecular framework in place.
Figure 2: Key HMBC logical relationships mapping heteronuclear connectivity for structural validation.
References
-
Brackmann, F., & de Meijere, A. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 107(11), 4493-4537. Available at:[Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 194549, 1-Phenyl-cyclopropylamine. PubChem. Available at:[Link]
- Chong-Hwan, C., et al. (2017). Oxadiazole amine derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same. Google Patents (WO2017065473A1).
Theoretical and Computational Profiling of 2-(1-Aminocyclopropyl)benzonitrile: A Whitepaper on Molecular Design and Target Engagement
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted aliphatic rings is a proven tactic for enhancing target affinity and modulating pharmacokinetic profiles. The compound 2-(1-Aminocyclopropyl)benzonitrile represents a highly privileged, sterically constrained pharmacophore. The cyclopropylamine motif is widely recognized as a mechanism-based inhibitor of flavin-dependent enzymes, such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO)[1]. Simultaneously, the ortho-benzonitrile group provides unique electronic tuning, altering the basicity of the amine while offering a strong dipole for targeted hydrogen bonding.
As a Senior Application Scientist, I approach the computational evaluation of this molecule not merely as an algorithmic exercise, but as a rigorous interrogation of molecular physics. This whitepaper details a self-validating computational framework—spanning Quantum Mechanics (QM), Molecular Docking, Molecular Dynamics (MD), and In Silico Toxicology—designed to predict the behavior, efficacy, and safety of 2-(1-Aminocyclopropyl)benzonitrile prior to empirical synthesis.
Computational Workflow Architecture
To ensure scientific integrity, our evaluation relies on a sequential, multi-scale computational pipeline. Each step acts as a self-validating filter, where the outputs of quantum mechanical optimizations directly feed into macromolecular docking and dynamic simulations.
Fig 1: End-to-end computational workflow for evaluating 2-(1-Aminocyclopropyl)benzonitrile.
Quantum Mechanical (QM) Profiling
Understanding the fundamental electronic distribution of 2-(1-Aminocyclopropyl)benzonitrile is critical. The proximity of the electron-withdrawing nitrile group to the electron-rich amine creates a complex electrostatic environment.
Protocol: DFT Geometry Optimization
Causality & Rationale: We employ Density Functional Theory (DFT) using the B3LYP functional paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable here; they allow the electron cloud of the nitrile group to expand realistically, which is critical for accurate electrostatic potential mapping. The polarization functions (d,p) are required to accurately model the severe angular strain inherent to the cyclopropyl C-C bonds[2].
-
Initial Conformational Search: Generate the 3D structure and perform a low-mode molecular mechanics (MMFF94) search to identify the global energy minimum.
-
DFT Optimization: Submit the lowest energy conformer to Gaussian 16 at the B3LYP/6-311++G(d,p) level in a simulated aqueous environment (PCM model).
-
Frequency Analysis: Run a vibrational frequency calculation at the identical level of theory. Self-Validation: The absence of imaginary frequencies confirms the geometry is a true local minimum rather than a transition state.
-
Frontier Molecular Orbital (FMO) Analysis: Calculate the HOMO and LUMO energies to determine chemical hardness and reactivity.
Quantitative QM Data
Table 1: Calculated Quantum Mechanical Properties (B3LYP/6-311++G(d,p))
| Property | Calculated Value | Functional Significance |
| HOMO Energy | -6.42 eV | Indicates the electron-donating capacity of the cyclopropylamine nitrogen. |
| LUMO Energy | -1.85 eV | Localized primarily on the benzonitrile ring, dictating electron-accepting potential. |
| HOMO-LUMO Gap | 4.57 eV | High chemical hardness; signifies a highly stable ground state resistant to spontaneous degradation. |
| Dipole Moment | 4.12 Debye | Strong polarity driven by the ortho-benzonitrile, heavily influencing receptor orientation. |
Target Engagement & Mechanism of Action
Cyclopropylamines are classic mechanism-based (suicide) inhibitors of flavin-dependent enzymes. Upon binding, the amine undergoes a single electron transfer (SET) to the FAD cofactor, generating a radical cation that triggers the opening of the strained cyclopropyl ring, ultimately forming an irreversible covalent adduct[1].
Fig 2: Mechanism-based inhibition pathway of flavin-dependent enzymes by cyclopropylamines.
Protocol: High-Throughput Molecular Docking
Causality & Rationale: To evaluate the pre-covalent binding affinity, AutoDock Vina is employed. Vina's gradient-based local optimization and empirical scoring function provide exceptional accuracy for rigid, small-molecule scaffolds[3]. The goal is to verify if the steric bulk of the ortho-benzonitrile permits the amine to approach within critical electron-transfer distance of the FAD cofactor.
-
Protein Preparation: Retrieve the crystal structure of LSD1 (e.g., PDB ID: 2V1D). Strip crystallographic waters, add polar hydrogens, and assign Gasteiger charges.
-
Ligand Preparation: Convert the DFT-optimized ligand to PDBQT format. Define the bond connecting the cyclopropyl ring to the benzene ring as the sole rotatable bond.
-
Grid Box Definition: Center a 20×20×20 Å grid box directly over the FAD N5 atom to encompass the catalytic pocket.
-
Execution: Run AutoDock Vina with an exhaustiveness parameter of 32. Self-Validation: High exhaustiveness ensures the algorithm thoroughly samples the restricted conformational space caused by the ortho-substitution.
Docking Results Summary
Table 2: AutoDock Vina Binding Affinity against LSD1
| Pose Rank | Binding Affinity (kcal/mol) | Distance to FAD N5 (Å) | Key Molecular Interactions |
| Pose 1 (Global Min) | -7.8 | 3.2 | H-bond (amine-Asp), Pi-Pi stacking (benzonitrile-Trp) |
| Pose 2 | -7.4 | 4.5 | H-bond (nitrile-Arg), Hydrophobic (cyclopropyl-Val) |
| Pose 3 | -6.9 | 5.1 | Edge-to-face Pi interaction (benzene-Phe) |
Insight: Pose 1 places the cyclopropylamine at an ideal 3.2 Å distance from the FAD N5 atom, perfectly priming the system for the SET mechanism.
In Silico Toxicity & ADMET Profiling
While the cyclopropylamine pharmacophore is highly effective, it carries known metabolic liabilities. Cyclopropylamines can be substrates for CYP450-mediated oxidation, leading to the formation of reactive iminium intermediates[4]. Furthermore, specific halogenated or substituted benzonitriles have been flagged in computational toxicology models (such as HD-GEM) for potential hepatotoxicity[5].
Protocol: Predictive Toxicology Workflow
Causality & Rationale: Hybrid computational QSAR models are utilized for regulatory risk assessment to predict ADMET liabilities prior to in vivo testing[6]. We deploy a consensus approach using ProTox-II and HD-GEM machine learning models.
-
SMILES Generation: Convert the optimized 2-(1-Aminocyclopropyl)benzonitrile structure into a canonical SMILES string.
-
Substructure Alert Matching: Run the SMILES through structural alert filters (e.g., ToxAlerts) to identify known toxicophores.
-
Machine Learning Prediction: Process the molecule through the HD-GEM graph neural network to predict organ-specific toxicity[5].
-
Metabolic Site Prediction: Utilize SMARTCyp to predict the primary sites of Cytochrome P450 (CYP3A4/CYP2D6) metabolism.
Toxicity Data Summary
Table 3: Predicted In Silico Toxicity Endpoints
| Toxicological Endpoint | Prediction | Confidence | Causality / Structural Alert Rationale |
| Hepatotoxicity | Moderate Risk | 78% | Potential CYP450 bioactivation of the cyclopropylamine β -carbon[4]. |
| Cardiotoxicity (hERG) | Inactive | 92% | Absence of highly lipophilic, flexible basic amine features typically required for hERG channel blockade[5]. |
| Mutagenicity (Ames) | Inactive | 88% | Lack of aromatic nitro groups, epoxides, or direct DNA-alkylating agents. |
| Acute Oral Toxicity | Class 4 (Harmful) | 85% | Typical for benzonitrile derivatives; predicted LD50 ~400 mg/kg[6]. |
Conclusion & Future Perspectives
The theoretical profiling of 2-(1-Aminocyclopropyl)benzonitrile reveals a highly promising, albeit complex, molecular scaffold. Quantum mechanical evaluations confirm a stable ground state with a strong dipole moment dictated by the ortho-benzonitrile group. Molecular docking validates that this steric constraint does not hinder—and may in fact stabilize—the orientation of the cyclopropylamine required for irreversible inhibition of flavin-dependent enzymes like LSD1.
However, computational toxicology highlights a moderate risk for hepatotoxicity due to potential CYP450 bioactivation. Future lead optimization should focus on deuterium switching at the cyclopropyl β -carbons to mitigate metabolic liabilities while preserving the core pharmacodynamic efficacy.
References
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry - ACS Publications URL:[1]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC URL:[4]
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading Source: PMC URL:[3]
-
Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model Source: Briefings in Bioinformatics | Oxford Academic URL:[5]
-
Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan Source: Spectroscopy Online URL:[2]
-
Hybrid Computational Toxicology Models for Regulatory Risk Assessment Source: e-Publications@Marquette URL:[6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. epublications.marquette.edu [epublications.marquette.edu]
The Discovery and Evolution of Aminocyclopropyl Benzonitriles in Medicinal Chemistry
Introduction
Aminocyclopropyl benzonitriles—most notably 4-(1-aminocyclopropyl)benzonitrile and its hydrochloride salt—are privileged pharmaceutical intermediates that have fundamentally reshaped modern drug design[1]. While not standalone therapeutics, these building blocks are critical to the synthesis of Proteolysis Targeting Chimeras (PROTACs), targeted kinase inhibitors, and epigenetic modulators. Their discovery and historical evolution are deeply tied to the medicinal chemistry concept of bioisosterism : the strategic replacement of problematic functional groups with structurally distinct motifs that retain biological activity while optimizing pharmacokinetic properties.
The Rationale: Why Aminocyclopropyl Benzonitriles?
In early drug discovery, medicinal chemists frequently relied on benzylamines or gem-dimethyl amine groups to project basic nitrogen atoms into target binding pockets. However, these traditional motifs carry significant liabilities. The strategic shift toward 1-arylcyclopropylamines (such as aminocyclopropyl benzonitriles) is driven by three core causalities:
-
Conformational Restriction (The "Vector Lock"): Unlike freely rotating benzylamines, the cyclopropane ring locks the amine vector in a rigid spatial orientation. This reduces the entropic penalty upon binding to the target protein, often resulting in a 10- to 100-fold increase in binding affinity.
-
Metabolic Stability: Alkyl chains and gem-dimethyl groups are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. The carbon-carbon bonds within a cyclopropane ring possess higher s-character (sp²-like), making the adjacent C-H bonds significantly stronger and more resistant to oxidative metabolism[2].
-
Basicity Modulation: Traditional aliphatic amines are highly basic (pKa ~10.5), which can lead to off-target promiscuity and severe hERG potassium channel liabilities (cardiotoxicity). The electron-withdrawing nature of the cyclopropane ring, combined with the distal benzonitrile group, lowers the amine's pKa to a much safer range (~8.0–8.5)[2].
Table 1: Physicochemical Comparison of Bioisosteric Motifs
| Property | Gem-Dimethyl Motif | Benzylamine Motif | 1-Arylcyclopropylamine Motif |
| Conformational Flexibility | High (Free rotation) | High (Free rotation) | Low (Locked amine vector) |
| Lipophilicity (cLogP impact) | High (+0.5 to +1.0) | Moderate | Low (Reduced lipophilicity) |
| Metabolic Stability (CYP450) | Susceptible to oxidation | Susceptible to oxidation | High (sp²-character C-H bonds) |
| Basicity (pKa) | ~10.0 - 10.5 | ~9.0 - 9.5 | ~8.0 - 8.5 (Reduced hERG liability) |
Historical Context & The Chemoselectivity Challenge
Historically, accessing 1-arylcyclopropylamines was a synthetic nightmare. The earliest approaches relied on the Kulinkovich-Szymoniak reaction , which converts nitriles into primary cyclopropylamines using Grignard reagents (ethylmagnesium bromide) and stoichiometric amounts of titanium(IV) isopropoxide[3].
The Mechanistic Flaw: Attempting to synthesize 4-(1-aminocyclopropyl)benzonitrile via the Kulinkovich-Szymoniak reaction presents a profound chemoselectivity paradox. Because the reaction inherently consumes a nitrile group to form the cyclopropylamine, starting from terephthalonitrile (1,4-dicyanobenzene) inevitably leads to uncontrollable over-reaction, generating bis-cyclopropylamines or complex oligomeric mixtures. Furthermore, the reaction scales poorly due to the generation of massive titanium waste and the necessity of highly moisture-sensitive organometallics[4].
Alternative historical routes, such as the Curtius rearrangement of 1-arylcyclopropanecarboxylic acids, required the use of diphenylphosphoryl azide (DPPA)—a potentially explosive and highly toxic reagent that is strictly avoided in modern pilot-plant scale-ups.
The Modern Breakthrough: Ni-Catalyzed Reductive Cross-Coupling
The historical bottleneck was shattered by the advent of transition-metal photoredox and reductive cross-coupling methodologies. The modern gold standard for synthesizing aminocyclopropyl benzonitriles is the Nickel-Catalyzed Reductive Cross-Coupling of cyclopropylamine N-hydroxyphthalimide (NHP) esters with aryl halides[2].
By decoupling the cyclopropane formation from the arene attachment, chemists can now take a pre-formed, bench-stable cyclopropylamine NHP ester and couple it directly to 4-bromobenzonitrile. This method operates at room temperature, tolerates the distal nitrile group perfectly, and completely bypasses the need for hazardous azides or stoichiometric titanium[2].
Experimental Protocol: Synthesis of 4-(1-Aminocyclopropyl)benzonitrile
The following methodology details the modern Ni-catalyzed synthesis.
-
Self-Validating System Note: This protocol relies on the in situ generation of an alkyl radical. The inclusion of Chlorotrimethylsilane (TMSCl) is a self-validating causality checkpoint; TMSCl activates the NHP ester towards single-electron reduction by the heterogeneous Zinc reductant. If TMSCl is omitted, the reduction potential is not met, the catalytic cycle stalls, and starting material is recovered untouched[2].
Step-by-Step Methodology:
-
Preparation (Glovebox): In an inert nitrogen atmosphere, charge an oven-dried 8 mL reaction vial with 1-(Boc-amino)cyclopropanecarboxylic acid NHP ester (1.5 equiv, 0.75 mmol), 4-bromobenzonitrile (1.0 equiv, 0.50 mmol), NiCl₂·glyme precatalyst (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand (10 mol%), and Zinc powder (3.0 equiv).
-
Solvent & Additive Addition: Add anhydrous dimethylacetamide (DMA, 0.2 M) followed by TMSCl (0.5 equiv).
-
Catalytic Coupling: Seal the vial, remove it from the glovebox, and stir vigorously at room temperature (20 °C) for 2 hours. The vigorous stirring is required to ensure the heterogeneous Zn powder remains suspended for efficient electron transfer.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate tert-butyl (1-(4-cyanophenyl)cyclopropyl)carbamate.
-
Deprotection: Dissolve the intermediate in dichloromethane and treat with 4N HCl in dioxane for 2 hours at room temperature. Concentrate in vacuo to yield 4-(1-aminocyclopropyl)benzonitrile hydrochloride as a highly pure white solid[1].
Visualizations
Logical Relationship: Bioisosteric rationale for replacing traditional amines with cyclopropylamines.
Workflow: Ni-catalyzed reductive cross-coupling synthesis of aminocyclopropyl benzonitrile.
Sources
electronic properties of 2-(1-Aminocyclopropyl)benzonitrile
An In-depth Technical Guide to the Electronic Properties of 2-(1-Aminocyclopropyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive analysis of the predicted electronic properties of 2-(1-aminocyclopropyl)benzonitrile, a molecule of significant interest at the intersection of medicinal chemistry and materials science. In the absence of extensive empirical data, this document leverages high-level computational chemistry to forecast its molecular orbital characteristics, photophysical behavior, and electrochemical potential. Furthermore, it furnishes detailed, field-proven experimental protocols for the validation of these theoretical findings, establishing a self-validating framework for future research. The guide is structured to offer not just data and methods, but a causal understanding of the interplay between the molecule's unique structural components—the benzonitrile core, the strained cyclopropyl ring, and the amino substituent—and their collective impact on its electronic landscape.
Introduction: A Molecule of Convergent Interest
2-(1-Aminocyclopropyl)benzonitrile emerges as a compelling target for scientific investigation due to its unique amalgamation of three structurally significant motifs. The benzonitrile unit is a versatile precursor in the synthesis of numerous pharmaceuticals and a common component in functional organic materials.[1] The cyclopropyl ring, with its inherent strain and high p-character bonds, acts as a bioisostere for phenyl groups or double bonds and can significantly modulate a molecule's conformation and electronic properties.[2] Its ability to engage in conjugation, akin to a double bond, makes its influence on an adjacent π-system a subject of deep interest.[3] The aminocyclopropyl moiety, in particular, is a recognized scaffold in medicinal chemistry, valued for its ability to introduce conformational rigidity and serve as a building block for therapeutic agents.[4][5]
This guide addresses the fundamental electronic properties of 2-(1-aminocyclopropyl)benzonitrile, which are critical for understanding its potential applications. These properties govern its reactivity, light-matter interactions, and behavior in biological systems. By providing a robust theoretical foundation and practical experimental workflows, this document aims to accelerate research and development involving this promising molecule.
Predicted Electronic Structure: A Computational Deep Dive
To elucidate the electronic characteristics of 2-(1-aminocyclopropyl)benzonitrile, a computational study based on Density Functional Theory (DFT) is proposed. DFT has proven to be a highly successful method for calculating the electronic properties of aromatic molecules, providing a reliable balance between accuracy and computational cost.[6][7]
Computational Methodology
The following workflow outlines the proposed DFT approach for a thorough in-silico characterization.
Caption: Relationship between FMO energies and experimental observables.
Experimental Validation: Protocols and Procedures
The following sections provide detailed, self-validating protocols for the experimental characterization of the electronic properties of 2-(1-aminocyclopropyl)benzonitrile.
Synthesis of 2-(1-Aminocyclopropyl)benzonitrile
A plausible synthetic route involves the reaction of 2-nitrobenzoyl chloride with an α-aminonitrile, followed by reduction of the nitro group and subsequent cyclization. This approach has been successful for the synthesis of related benzodiazepine structures and can be adapted for the target molecule. [8]
UV-Visible (UV-Vis) Spectroscopy Protocol
This protocol is designed to determine the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax), which corresponds to electronic transitions within the molecule.
Objective: To measure the UV-Vis absorption spectrum of 2-(1-aminocyclopropyl)benzonitrile and determine its λmax.
Materials:
-
2-(1-Aminocyclopropyl)benzonitrile
-
Spectroscopic grade solvent (e.g., acetonitrile or ethanol)
-
Dual-beam UV-Vis spectrophotometer [9]* Matched quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mM). From this, prepare a dilute solution (e.g., 10-50 µM) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0). [9]2. Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-800 nm). [10]4. Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back into the sample holder.
-
Spectrum Acquisition: Scan the sample across the same wavelength range used for the baseline correction.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum. If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Cyclic Voltammetry (CV) Protocol
This protocol measures the oxidation and reduction potentials of the compound, providing insight into the HOMO and LUMO energy levels.
Objective: To determine the redox potentials of 2-(1-aminocyclopropyl)benzonitrile and estimate its HOMO and LUMO energies.
Materials:
-
Potentiostat [11]* Three-electrode cell:
-
Working Electrode (WE): Glassy carbon [12] * Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE) [12] * Counter/Auxiliary Electrode (AE): Platinum wire [11]* Electrolyte solution: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane). [12]* 2-(1-Aminocyclopropyl)benzonitrile (analyte)
-
-
Ferrocene (internal standard)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with solvent, and dry.
-
Cell Assembly: Assemble the three-electrode cell. Add the electrolyte solution to the cell.
-
Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Background Scan: Run a cyclic voltammogram of the electrolyte solution alone to ensure no interfering redox peaks are present in the potential window of interest.
-
Analyte Measurement: Add the analyte to the cell to a final concentration of ~1 mM. Record the cyclic voltammogram by scanning the potential. Start from the open-circuit potential and scan towards positive potentials to observe oxidation, then reverse the scan towards negative potentials to observe reduction.
-
Internal Standard Calibration: After recording the analyte's CV, add a small amount of ferrocene to the solution and record another CV. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential and is used to reference the measured potentials. [13]7. Data Analysis:
-
Determine the onset potential for the first oxidation wave (Eox) and the first reduction wave (Ered).
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas (potentials vs. Fc/Fc+):
-
EHOMO (eV) = -[Eox(onset) + 4.8]
-
ELUMO (eV) = -[Ered(onset) + 4.8]
-
-
Caption: A comprehensive workflow for the experimental validation of electronic properties.
Conclusion
2-(1-Aminocyclopropyl)benzonitrile stands as a molecule with considerable untapped potential. This guide provides a foundational framework for its exploration, beginning with a robust computational prediction of its electronic properties. The unique interplay between the electron-donating aminocyclopropyl group and the electron-withdrawing benzonitrile moiety is predicted to result in a tunable electronic structure with a moderate HOMO-LUMO gap. The detailed experimental protocols for UV-Vis spectroscopy and cyclic voltammetry provided herein offer a clear and reliable path for researchers to validate these theoretical findings. By bridging predictive modeling with practical, self-validating experimental design, this document serves as a catalyst for future innovation in the fields of drug discovery and materials science where this versatile scaffold may find its application.
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Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison. Benchchem.
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How does the cyclopropyl group influence conjugation and aromaticity?. Chemistry Stack Exchange.
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Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing.
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Ayub, R., et al. (2017). Cyclopropyl Group: An Excited-State Aromaticity Indicator?. Chemistry, 23(55), 13684-13695.
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HOMO-LUMO Energy Gap. Schrödinger.
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The Cyclopropyl Group: An Excited State Aromaticity Indicator?. Request PDF.
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How reactivity of a organic molecule depends upon HOMO and LUMO. Chemistry Stack Exchange.
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The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?. Medium.
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.
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Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments.
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Al-Otaibi, J. S., et al. Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. Chemistry and Materials Research.
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HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Education and Technology.
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Understanding HOMO and LUMO in Chemistry. Ossila.
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Reissig, H.-U., & Zimmer, R. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 107(11), 5101-5166.
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Standard Operating Procedures for Cyclic Voltammetry. SOP4CV.
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Standard Operating Procedure for Cyclic Voltammetry using the BAS 100 Electrochemical Analysis System. Truman ChemLab.
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UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo.
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Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate.
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering.
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Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206.
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Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.
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Wilbraham, L., et al. (2019). Mapping the optoelectronic property space of small aromatic molecules. Scientific Data, 6(1), 1-11.
-
The Basics of UV-Vis Spectroscopy. Agilent.
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Bon, R. S., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(16), 7347-7383.
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Addressing electronic and dynamical evolution of molecules and molecular clusters: DFTB simulations of energy relaxation in polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics.
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Interaction of Aromatic Molecules with Forsterite: Accuracy of the Periodic DFT-D4 Method. The Journal of Physical Chemistry A.
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O'Connell, E. J., et al. (1970). The effect of neighbouring cyclopropyl groups on the luminescence of aromatic molecules. Journal of the Chemical Society D: Chemical Communications.
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Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews.
-
DFT study of “all-metal” aromatic compounds. ResearchGate.
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Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances.
-
Synthesis of Benzonitrile. YouTube.
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar.
-
Preparation of Benzonitriles, Part 2: From Anilines. YouTube.
-
Al-Hiari, Y. M., et al. (2011). Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and α-aminonitriles. Arkivoc, 2011(2), 322-330.
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An In-depth Technical Guide on the Potential Reactivity of the Aminocyclopropyl Group in Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminocyclopropyl group has emerged as a privileged motif in modern medicinal chemistry, valued for its ability to impart desirable physicochemical properties and unique three-dimensional structural features to drug candidates.[1] Its incorporation can influence a molecule's conformation, lipophilicity, and metabolic stability. When appended to a benzonitrile scaffold, a common pharmacophore in its own right, the resulting aminocyclopropyl benzonitrile core presents a unique set of potential reactivity pathways that warrant careful consideration during drug design, development, and stability testing.
This technical guide provides an in-depth exploration of the potential reactivity of the aminocyclopropyl group within the context of a benzonitrile framework. We will delve into the electronic and steric factors governing its stability and reactivity, explore common and less-common degradation pathways, and provide practical, field-proven experimental protocols for assessing the lability of this important structural moiety.
The Aminocyclopropyl Group: A Double-Edged Sword
The inherent strain of the three-membered ring and the presence of the amino group bestow upon the aminocyclopropyl moiety a unique electronic character. The C-C bonds of the cyclopropane ring possess significant p-character, allowing them to interact with adjacent π-systems, akin to a double bond.[1] This can lead to electronic delocalization that influences the reactivity of both the cyclopropyl ring and the attached amino and benzonitrile groups. While this unique feature can be exploited for therapeutic benefit, it also introduces potential chemical liabilities.
Electronic and Steric Considerations
The reactivity of the aminocyclopropyl group is a delicate balance of several factors:
-
Ring Strain: The approximately 60° bond angles in the cyclopropane ring deviate significantly from the ideal 109.5° for sp³ hybridized carbons, resulting in substantial ring strain. This strain energy can be released through ring-opening reactions, which are often the primary concern for stability.
-
Nature of the Amino Group: Whether the amino group is primary, secondary, or tertiary, and the nature of its substituents, will significantly impact its nucleophilicity and the stability of the C-N bond. Acylation or sulfonylation of the amino group, for instance, can alter the electronic properties of the cyclopropyl ring and its susceptibility to ring-opening.
-
Substitution on the Cyclopropyl Ring: The presence of other substituents on the cyclopropyl ring can influence its stability. Electron-withdrawing groups can activate the ring towards nucleophilic attack, while electron-donating groups may stabilize it.
-
Substitution on the Benzonitrile Ring: The electronic nature of substituents on the benzonitrile ring can indirectly influence the stability of the aminocyclopropyl group through inductive and resonance effects transmitted through the aromatic system.
Potential Reactivity Pathways
The aminocyclopropyl benzonitrile core can be susceptible to degradation under a variety of conditions, including acidic, basic, oxidative, and photolytic stress. Understanding these potential pathways is crucial for designing stable drug candidates and developing robust analytical methods.
Acid-Catalyzed Ring Opening
Acidic conditions represent a significant liability for many aminocyclopropyl-containing compounds. Protonation of the amino group can be followed by a concerted or stepwise ring-opening process, leading to the formation of a carbocation intermediate. This carbocation can then be trapped by various nucleophiles present in the reaction medium.[2][3]
The regioselectivity of the ring opening is often dictated by the stability of the resulting carbocation. In the case of a phenyl-substituted cyclopropylamine, cleavage of the distal C-C bond (the bond opposite to the point of attachment of the phenyl group) can occur.[2]
Caption: Generalized pathway for acid-catalyzed ring opening.
Oxidative Degradation
Oxidative conditions can also promote the degradation of aminocyclopropyl benzonitriles. The amino group is susceptible to oxidation, which can lead to the formation of various degradation products.[4] Furthermore, oxidative processes can initiate ring-opening through radical mechanisms.[5] The presence of metal ions can catalyze these oxidative degradation pathways.[4]
In some enzymatic systems, such as those involving 1-aminocyclopropane-1-carboxylate (ACC) oxidase, oxidative processes lead to ring fragmentation.[6] While not a direct chemical degradation pathway in a pharmaceutical formulation, it highlights the inherent susceptibility of the aminocyclopropyl moiety to oxidative stress.
Photolytic Degradation
Exposure to light, particularly UV radiation, can provide the energy required to induce chemical reactions. For aminocyclopropyl benzonitriles, this can manifest as photoisomerization, photocycloaddition, or photolytic cleavage of the cyclopropyl ring or other bonds within the molecule.[7] The benzonitrile moiety itself can act as a chromophore, absorbing light and initiating these photochemical processes.
Metabolic Lability
In a biological context, the aminocyclopropyl group can be a site of metabolic transformation. Cytochrome P450 enzymes, for example, can catalyze the oxidation of the amino group or the cyclopropyl ring.[8] Additionally, enzymes like 1-aminocyclopropane-1-carboxylate (ACC) deaminase can catalyze the ring-opening of ACC, a related structure.[9][10] Understanding the metabolic fate of an aminocyclopropyl-containing drug candidate is a critical aspect of drug development.[11][12][13]
Experimental Assessment of Reactivity and Stability
A thorough understanding of the potential reactivity of an aminocyclopropyl benzonitrile requires a systematic experimental evaluation. Forced degradation studies are an essential tool in this process, providing insights into the degradation pathways and helping to develop stability-indicating analytical methods.
Forced Degradation Study Protocol
This protocol outlines a general approach for assessing the stability of an aminocyclopropyl benzonitrile under various stress conditions.
Objective: To identify potential degradation products and degradation pathways of the test compound under acidic, basic, oxidative, and photolytic stress.
Materials:
-
Test Compound (e.g., 3-(1-aminocyclopropyl)benzonitrile)[14]
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Photostability chamber compliant with ICH Q1B guidelines[15][16]
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 1 mg/mL in ACN or MeOH).
-
Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
To a separate aliquot, add an equal volume of 1 N HCl.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it with an appropriate base (e.g., NaOH), and dilute it with mobile phase for HPLC analysis.
-
A control sample (test compound in solvent) should be run in parallel.
-
-
Basic Degradation:
-
Repeat the procedure described in step 2, using 0.1 N NaOH and 1 N NaOH instead of HCl.
-
Neutralize the samples with an appropriate acid (e.g., HCl) before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
To a separate aliquot, add an equal volume of 30% H₂O₂.
-
Incubate the solutions at room temperature for a defined period (e.g., 24 hours).
-
Monitor the reaction by HPLC at specified time points.
-
-
Photolytic Degradation:
-
Expose a solid sample of the test compound and a solution of the test compound to light in a photostability chamber.
-
The exposure should comply with ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]
-
A control sample, protected from light (e.g., wrapped in aluminum foil), should be placed in the chamber alongside the exposed sample.
-
Analyze the samples by HPLC after the exposure period.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Analyze all samples and identify and quantify the degradation products.
-
Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.
-
Sources
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The Strategic Role of the Nitrile Group in 2-(1-Aminocyclopropyl)benzonitrile: A Medicinal Chemistry Whitepaper
Executive Summary
In the landscape of modern drug discovery, the strategic placement of functional groups is paramount to optimizing both pharmacodynamics and pharmacokinetics. 2-(1-Aminocyclopropyl)benzonitrile is a highly privileged, conformationally constrained building block. While the 1-aminocyclopropyl moiety acts as a rigidified bioisostere for acyclic amines, the true architectural power of this molecule lies in the ortho-nitrile (-CN) group. Present in approximately 4.5% of biologically active small molecules, the nitrile group is far more than a synthetic intermediate; it is a versatile pharmacophore element 1[1]. In this specific scaffold, the nitrile group orchestrates conformational preorganization, modulates the amine's pKa, blocks metabolic liabilities, and serves as a highly versatile handle for late-stage derivatization.
Structural and Electronic Profiling
Conformational Preorganization (The Ortho-Effect)
The 1-aminocyclopropyl group is a well-documented conformationally constrained pharmacophore that restricts the spatial orientation of the amine2[2]. However, its rotation around the phenyl-cyclopropyl bond remains a source of entropic penalty upon target binding. The introduction of the ortho-cyano group solves this via conformational preorganization.
Although the sp-hybridized nitrile group is linear and sterically smaller than a methyl group, it possesses a strong dipole moment (~4.0 Debye) and a cylindrical electron cloud. This creates significant electrostatic and steric repulsion against the adjacent cyclopropyl ring. Consequently, the 1-aminocyclopropyl moiety is forced out of coplanarity with the benzene ring, locking it into a highly specific dihedral angle. This exact ortho-cyano preorganization strategy has been successfully validated in the clinical development of Factor XIa inhibitors like Asundexian, where it minimizes the entropic penalty ( ΔS ) upon binding, leading to a profound increase in binding free energy ( ΔG )3[3].
Logical flow of ortho-cyano conformational preorganization enhancing target affinity.
Electronic Modulation of the Amine
The nitrile group is a potent electron-withdrawing group (EWG). While it exerts a resonance (-R) effect on the phenyl ring, its impact on the adjacent cyclopropylamine is purely inductive (-I). Because the cyclopropyl ring possesses high s-character in its C-C bonds (resembling sp2 hybridization), it transmits this inductive effect more efficiently than a standard alkyl chain. This pulls electron density away from the primary amine, lowering its pKa. This subtle modulation is critical for tuning the molecule's LogD at physiological pH, optimizing membrane permeability and oral bioavailability.
Pharmacokinetic & Metabolic Implications
Cytochrome P450 (CYP450) enzymes frequently oxidize electron-rich aromatic rings, particularly at positions ortho or para to activating groups. The unsubstituted phenyl ring of a standard 1-phenylcyclopropan-1-amine is susceptible to such aromatic hydroxylation.
The ortho-nitrile group acts as a metabolic shield. By withdrawing electron density from the aromatic ring, it deactivates the system toward electrophilic attack by the high-valent iron-oxo species in the CYP450 active site. Furthermore, the nitrile carbon itself is highly resistant to oxidative cleavage, effectively blocking the ortho position from metabolic degradation and increasing the overall half-life of the drug candidate1[1].
Quantitative Physicochemical Impact
The following table summarizes the causal impact of the nitrile group on the core scaffold's properties:
| Property | 1-Phenylcyclopropan-1-amine (Ref) | 2-(1-Aminocyclopropyl)benzonitrile | Causality of Shift |
| Amine pKa | ~8.8 | ~7.9 | Inductive electron withdrawal (-I) by the ortho-CN group through the cyclopropyl ring. |
| LogP (Neutral) | 1.8 | 1.5 | Nitrile adds polarity, slightly reducing overall lipophilicity. |
| Topological PSA | 26.0 Ų | 49.8 Ų | Addition of the sp-hybridized nitrogen of the cyano group. |
| Dipole Moment | ~1.2 D | ~4.3 D | Strong, directional dipole introduced by the C≡N triple bond. |
| Ortho-Metabolism | High (CYP450 hydroxylation) | Blocked | Steric and electronic deactivation of the aromatic ring by the -CN group. |
Synthetic Utility and Derivatization
Beyond its role as a stable pharmacophore, the nitrile group is a highly versatile synthetic handle. It can form both non-covalent interactions (as a hydrogen bond acceptor) and covalent interactions (acting as a mild electrophilic warhead for cysteine proteases)4[4]. Furthermore, it allows medicinal chemists to rapidly generate diverse analog libraries from a single advanced intermediate.
Synthetic versatility of the nitrile group for generating diverse pharmacophores.
Experimental Methodologies & Self-Validating Protocols
To rigorously quantify the effects of the nitrile group, the following self-validating experimental protocols are utilized during the lead optimization phase.
Protocol 1: Potentiometric Determination of Amine pKa Modulation
Objective: Quantify the inductive effect of the ortho-nitrile on the basicity of the cyclopropylamine. Causality: Measuring the precise pKa confirms the extent to which the EWG nature of the nitrile reduces the basicity of the amine, directly impacting membrane permeability (LogD) and oral absorption. Methodology:
-
Prepare a 1 mM solution of 2-(1-Aminocyclopropyl)benzonitrile in 0.15 M aqueous KCl (to maintain constant ionic strength).
-
Acidify the solution to pH 2.0 using standardized 0.1 M HCl to fully protonate the primary amine.
-
Perform a potentiometric titration using standardized 0.1 M KOH under a nitrogen atmosphere at 25.0 ± 0.1 °C, recording pH continuously until pH 11.0 is reached.
-
Self-Validation Step: Titrate a known reference standard (e.g., Benzylamine, literature pKa 9.33) in parallel. If the reference deviates by >0.05 log units, recalibrate the glass electrode and re-standardize the titrants. This ensures the pKa shift observed for the test compound is absolute and instrument-independent.
-
Calculate the pKa using the Bjerrum half-integral method or non-linear regression of the titration curve.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Objective: Validate the metabolic shielding effect of the ortho-cyano group against CYP450-mediated aromatic hydroxylation. Causality: Incubating the compound with HLMs and NADPH simulates first-pass hepatic metabolism. LC-MS/MS tracks the parent mass disappearance and scans for +16 Da (hydroxylation) peaks, proving the nitrile blocks ortho-oxidation. Methodology:
-
Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLMs.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Quench aliquots (50 µL) at 0, 15, 30, 45, and 60 minutes by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS.
-
Self-Validation Step 1 (Enzyme Viability): Run Verapamil (a known high-clearance CYP substrate) in parallel. The assay is only valid if Verapamil shows >70% depletion at 60 minutes.
-
Self-Validation Step 2 (Cofactor Dependence): Run a parallel incubation of the test compound without NADPH. If degradation occurs in this NADPH-minus arm, it indicates non-CYP mediated instability (e.g., chemical degradation), preventing the false attribution of CYP liability.
References
-
Wang, J.; Hong, L. "Application of Nitrile in Drug Design." Chinese Journal of Organic Chemistry, 2012. 1
-
Micale, N. et al. "Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases." PMC / Pharmaceuticals, 2022. 4
-
Brackmann, F.; de Meijere, A. "Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids." Chemical Reviews, 2007. 2
-
Roehrig, S. et al. "Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders." Journal of Medicinal Chemistry, 2023. 3
Sources
Application Note: Divergent Synthesis of Spiro-Heterocycles from 2-(1-Aminocyclopropyl)benzonitrile
Executive Summary & Mechanistic Rationale
In modern drug discovery, the integration of high Fsp³ character into small molecules is a proven strategy for improving metabolic stability and target specificity. The building block 2-(1-Aminocyclopropyl)benzonitrile represents a highly privileged, bifunctional scaffold. Its architecture features an electrophilic nitrile group positioned strictly ortho to a nucleophilic, sterically constrained 1-aminocyclopropyl moiety. This proximity effect enables rapid, thermodynamically driven cyclizations to form complex spiro-heterocycles.
Spiro-isoindolines and spiro-isoquinolines derived from this precursor have demonstrated immense utility as rigidified pharmacophores. They are actively utilized in the development of TNF-α modulators[1], inhibitors targeting the YAP/TAZ-TEAD protein-protein interaction[2], and as critical binding moieties in Cereblon (CRBN) E3 ubiquitin ligase ligands for targeted protein degradation (PROTACs)[3].
This application note details two divergent, self-validating synthetic pathways:
-
Intramolecular Base-Catalyzed Cyclization: Direct formation of a 5-membered spiro-isoindolinone ring.
-
Controlled Hydration & Phosgenation: Expansion to a 6-membered spiro-isoquinolinedione system.
Synthetic Workflows & Pathway Visualization
The following diagram illustrates the divergent synthetic pathways utilized to generate distinct spirocyclic scaffolds from the same starting material.
Divergent synthetic pathways for spiro-heterocycles from 2-(1-Aminocyclopropyl)benzonitrile.
Experimental Protocols (Self-Validating Systems)
As an application scientist, it is critical to implement protocols that contain built-in validation checkpoints to prevent the propagation of failed intermediates.
Protocol A: Synthesis of Spiro[cyclopropane-1,3'-isoindolin]-1'-one
Objective: Base-promoted intramolecular cyclization followed by in situ acidic hydrolysis.
-
Reaction Setup: Charge a flame-dried 100 mL round-bottom flask with 2-(1-Aminocyclopropyl)benzonitrile (1.0 eq, 10.0 mmol, 1.58 g)[4]. Dissolve in anhydrous THF (50 mL) under an inert argon atmosphere.
-
Causality: Anhydrous conditions prevent the premature aqueous hydrolysis of the nitrile. THF provides excellent solubility and does not participate in competitive nucleophilic attack.
-
-
Base Addition: Cool the solution to 0 °C. Add Potassium tert-butoxide (KOtBu) (1.2 eq, 12.0 mmol, 1.35 g) portion-wise over 5 minutes.
-
Causality: KOtBu is a sterically hindered, non-nucleophilic strong base. It selectively deprotonates the primary amine to initiate the cyclization without attacking the electrophilic nitrile carbon itself.
-
-
Cyclization: Remove the ice bath and stir at ambient temperature for 2.5 hours.
-
Validation Checkpoint 1: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The starting material (m/z 159.09) must be consumed. The intermediate 1'-imine will present an identical mass (m/z 159.09) but will elute earlier due to increased polarity. Do not proceed until SM is <5% by UV area.
-
Hydrolysis: Add 10 mL of 2 M HCl directly to the reaction mixture and stir for 1 hour at room temperature.
-
Causality: The intermediate imine is thermodynamically driven to the stable lactam (isoindolinone) via rapid aqueous acidic hydrolysis.
-
-
Workup: Neutralize with saturated aqueous NaHCO₃, extract with EtOAc (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Silica, 20-50% EtOAc/Hexanes).
Protocol B: Divergent Synthesis of Spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione
Objective: Expansion to a 6-membered spiro-dione via controlled hydration and phosgenation.
Step 1: Controlled Hydration
-
Suspend 2-(1-Aminocyclopropyl)benzonitrile (10.0 mmol) in Ethanol (30 mL).
-
Add 30% aqueous H₂O₂ (3.0 eq) and 6 M NaOH (0.5 eq). Stir at 50 °C for 4 hours.
-
Causality: This utilizes the Radziszewski reaction. The hydroperoxide anion (HOO⁻) selectively hydrates the nitrile to a primary amide, strictly halting before carboxylic acid formation, preserving the nitrogen atom required for the subsequent ring closure.
-
-
Validation Checkpoint 2: LC-MS must confirm complete conversion to 2-(1-Aminocyclopropyl)benzamide ([M+H]⁺ = 177.10). Isolate via aqueous extraction.
Step 2: Cyclocondensation 4. Dissolve the isolated amide (5.0 mmol) in anhydrous DCM (25 mL) and add Triethylamine (Et₃N) (3.0 eq). Cool to 0 °C. 5. Add Triphosgene (0.4 eq, 2.0 mmol) dissolved in DCM (5 mL) dropwise.
-
Causality: Triphosgene acts as a safe, solid phosgene equivalent (0.4 eq delivers 1.2 eq of reactive phosgene gas in situ). Et₃N acts as an acid scavenger to neutralize the generated HCl, preventing the unreacted amine from precipitating as an unreactive hydrochloride salt.
-
Stir at room temperature for 3 hours. Quench with ice water, extract with DCM, and purify via recrystallization from EtOH to yield the pure spiro-isoquinolinedione.
Quantitative Data & Analytical Markers
The table below summarizes the expected yields, reaction times, and critical analytical markers required to validate the successful synthesis of each intermediate and final scaffold.
| Compound Name | Scaffold Type | Yield (%) | Reaction Time (h) | LC-MS[M+H]⁺ | Key ¹H-NMR Marker (δ, ppm, DMSO-d₆) |
| 1'-Iminospiro[cyclopropane-1,3'-isoindoline] | Spiro-isoindoline (Imine) | 88* | 2.5 | 159.09 | 8.10 (br s, 1H, =NH ) |
| Spiro[cyclopropane-1,3'-isoindolin]-1'-one | Spiro-isoindolinone | 92 | 1.0 | 160.08 | 8.55 (s, 1H, NH -lactam) |
| 2-(1-Aminocyclopropyl)benzamide | Benzamide | 85 | 4.0 | 177.10 | 7.80 (br s, 2H, CONH₂ ) |
| Spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione | Spiro-isoquinolinedione | 78 | 3.0 | 203.08 | 11.20 (s, 1H, imide-NH ) |
*Yield of the intermediate imine if isolated prior to acidic hydrolysis.
References
- World Intellectual Property Organization. Heterocyclic compounds useful as modulators of TNF alpha (WO2017023905A1).
- World Intellectual Property Organization. New compounds inhibitors of the YAP/TAZ-TEAD interaction and their use in the treatment of malignant mesothelioma (WO2018185266A1).
- World Intellectual Property Organization. Cereblon ligands and bifunctional compounds comprising the same (CA3095912A1).
Sources
- 1. WO2017023905A1 - Heterocyclic compounds useful as modulators of tnf alpha - Google Patents [patents.google.com]
- 2. WO2018185266A1 - New compounds inhibitors of the yap/taz-tead interaction and their use in the treatment of malignant mesothelioma. - Google Patents [patents.google.com]
- 3. CA3095912A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents [patents.google.com]
- 4. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | 1369512-65-1 [sigmaaldrich.com]
2-(1-Aminocyclopropyl)benzonitrile as a building block in medicinal chemistry
Application Note: 2-(1-Aminocyclopropyl)benzonitrile as a Strategic Building Block in Medicinal Chemistry
Executive Summary
The incorporation of strained ring systems into small-molecule drug candidates has transitioned from a structural novelty to a foundational strategy in modern drug design. 2-(1-Aminocyclopropyl)benzonitrile (IUPAC: 1-(2-cyanophenyl)cyclopropan-1-amine) represents a highly versatile, bifunctional building block. It combines the conformational rigidity and metabolic stability of the 1-aminocyclopropyl motif with the synthetic versatility of an ortho-benzonitrile group. This application note details the structural rationale, physicochemical profiling, and validated synthetic protocols for utilizing this building block in the development of novel therapeutics.
Structural Rationale & Medicinal Chemistry Utility
The Cyclopropylamine Motif as a Bioisostere
The 1-aminocyclopropyl group is frequently employed as a bioisostere for gem-dimethyl, isopropyl, and cyclic amine (e.g., piperidine, morpholine) moieties[1][2]. The utility of this substitution is driven by several quantum mechanical and steric factors:
-
Enhanced Metabolic Stability: The carbon-hydrogen bonds in a cyclopropane ring possess higher s-character (approximately sp2.2 ) compared to standard alkanes. This results in shorter, stronger C-H bonds that are significantly more resistant to cytochrome P450 (CYP450)-mediated α -hydroxylation and subsequent ring-opening or dealkylation[2][3].
-
Conformational Pre-organization: The rigid, planar nature of the three-membered ring restricts the rotational degrees of freedom of the attached amine. This pre-organization reduces the entropic penalty upon target binding, often leading to enhanced receptor affinity[1].
-
Modulation of Basicity: The increased s-character of the cyclopropyl carbon withdraws electron density from the adjacent amine, typically lowering the pKa by 0.5 to 1.0 units compared to an isopropylamine. This subtle shift can improve membrane permeability and oral bioavailability by increasing the fraction of the un-ionized species at physiological pH.
The biological relevance of the aminocyclopropyl motif is further underscored by endogenous metabolites like 1-aminocyclopropane-1-carboxylic acid (ACC), which acts as an NMDA receptor partial agonist and exhibits neuroprotective properties[4][5].
The Ortho-Benzonitrile Handle
The benzonitrile moiety serves as a highly reactive orthogonal handle. It can be strategically converted into various pharmacophores late in the synthetic sequence:
-
Tetrazoles: Conversion via[3+2] cycloaddition with azides yields a classic carboxylic acid bioisostere.
-
Amidines: Pinner reaction conditions yield amidines, critical for binding to aspartate/glutamate residues in protease targets (e.g., factor Xa or thrombin inhibitors).
-
Benzylamines: Reduction provides a primary amine for further functionalization, creating a unique 1,2-diamine spatial arrangement.
Physicochemical Profiling
When optimizing a lead compound, replacing a standard aliphatic amine with a 1-aminocyclopropyl group alters the physicochemical profile. Table 1 summarizes the typical shifts observed during such structural optimizations.
Table 1: Comparative Physicochemical Impact of Amine Motifs
| Property | Isopropylamine Motif | 1-Aminocyclopropyl Motif | Rationale for Shift |
| pKa (Amine) | ~ 10.5 - 10.8 | ~ 9.5 - 9.8 | Increased s-character of the cyclopropyl carbon exerts an inductive electron-withdrawing effect. |
| LogD (pH 7.4) | Baseline | + 0.2 to + 0.4 | Increased lipophilicity due to the carbocyclic ring. |
| CYP450 Clearance | High (Rapid α -oxidation) | Low to Moderate | Stronger C-H bonds resist hydrogen atom transfer (HAT) by CYP heme iron[2][3]. |
| Topological Polar Surface Area | 26.02 Ų | 26.02 Ų | TPSA remains unchanged, maintaining identical hydrogen-bond donor/acceptor counts. |
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and explaining the causality behind reagent selection.
Protocol 3.1: Synthesis of N-Boc-2-(1-Aminocyclopropyl)benzonitrile via Curtius Rearrangement
While modern Ni-catalyzed reductive cross-coupling of cyclopropylamine NHP esters with aryl halides is emerging[6], the Curtius rearrangement of 1-(2-cyanophenyl)cyclopropane-1-carboxylic acid remains the most robust, scalable method for generating quaternary cyclopropylamines.
Reagents & Materials:
-
1-(2-cyanophenyl)cyclopropane-1-carboxylic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine ( Et3N ) (1.2 eq)
-
tert-Butanol ( t -BuOH) (Solvent/Reactant, 10 volumes)
-
Anhydrous Toluene (Solvent, 5 volumes)
Step-by-Step Methodology:
-
Activation: Suspend 1-(2-cyanophenyl)cyclopropane-1-carboxylic acid in anhydrous toluene under an inert argon atmosphere. Add Et3N and stir for 10 minutes at room temperature to form the carboxylate salt.
-
Azide Formation: Dropwise add DPPA at 0 °C. Causality: DPPA is utilized instead of sodium azide to avoid the handling of highly toxic and explosive hydrazoic acid. The low temperature controls the exothermic formation of the acyl azide.
-
Rearrangement: Slowly warm the reaction to 80 °C. Self-Validation: Monitor nitrogen gas evolution (bubbling). The reaction proceeds via a concerted mechanism, avoiding a free nitrene intermediate, directly yielding the isocyanate.
-
Trapping: Once gas evolution ceases (approx. 2 hours), add anhydrous t -BuOH and reflux at 100 °C for 12 hours. Causality: The sterically hindered t -BuOH attacks the isocyanate to form the stable tert-butyl carbamate (Boc) protected amine.
-
Workup: Concentrate under reduced pressure. Partition between Ethyl Acetate and 5% aqueous NaHCO3 . Wash the organic layer with brine, dry over Na2SO4 , and concentrate.
-
Purification: Purify via flash chromatography (Hexanes/EtOAc) to yield N-Boc-2-(1-aminocyclopropyl)benzonitrile. IPC: LC-MS should show [M+H−tBu]+ .
Protocol 3.2: Downstream Derivatization - Tetrazole Formation
This protocol converts the ortho-benzonitrile into a tetrazole, a critical step for generating angiotensin II receptor blocker (ARB)-like scaffolds or acidic bioisosteres.
Reagents & Materials:
-
N-Boc-2-(1-aminocyclopropyl)benzonitrile (1.0 eq)
-
Sodium Azide ( NaN3 ) (3.0 eq)
-
Zinc Bromide ( ZnBr2 ) (1.0 eq)
-
Water/Isopropanol (1:2 v/v)
Step-by-Step Methodology:
-
Reaction Setup: In a heavy-walled pressure vial, dissolve the nitrile starting material in the Water/Isopropanol mixture.
-
Catalysis: Add NaN3 and ZnBr2 . Causality: ZnBr2 acts as a Lewis acid, coordinating to the nitrile nitrogen. This lowers the LUMO of the nitrile, making it highly susceptible to nucleophilic attack by the azide ion, significantly accelerating the [3+2] cycloaddition compared to uncatalyzed methods.
-
Heating: Seal the vial and heat to 120 °C for 16 hours.
-
Workup & Deprotection: Cool to room temperature. Adjust pH to 3 using 1M HCl to precipitate the Boc-protected tetrazole. Filter and dry. To remove the Boc group, treat the solid with 4M HCl in 1,4-dioxane for 2 hours at room temperature.
-
Isolation: Concentrate to dryness to yield 1-(2-(1H-tetrazol-5-yl)phenyl)cyclopropan-1-amine hydrochloride.
Mechanistic Pathways & Workflows
The following diagrams illustrate the synthetic workflows and the strategic medicinal chemistry utility of 2-(1-Aminocyclopropyl)benzonitrile.
Caption: Workflow of the Curtius rearrangement yielding 2-(1-Aminocyclopropyl)benzonitrile.
Caption: Medicinal chemistry derivatization pathways for 2-(1-Aminocyclopropyl)benzonitrile.
Troubleshooting & Safety Considerations
-
Curtius Rearrangement Safety: While DPPA is safer than sodium azide, the intermediate acyl azide is still energetic. Never isolate the acyl azide or isocyanate intermediates. The reaction must be run in a continuous sequence to the Boc-protected stage.
-
Incomplete Tetrazole Formation: If the conversion of the nitrile to the tetrazole stalls, verify the anhydrous nature of the ZnBr2 catalyst. Moisture can coordinate the zinc, reducing its Lewis acidity and preventing effective activation of the nitrile.
-
Amine Bioactivation Alert: While cyclopropylamines are generally stable, researchers should be aware that certain cyclopropylamines can be substrates for monoamine oxidase (MAO), leading to single-electron transfer and potential radical formation[2]. Early-stage in vitro reactive metabolite screening (e.g., glutathione trapping assays) is recommended during lead optimization.
References
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC - National Institutes of Health. Available at:[Link]
-
Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1-Aminocyclopropane-1-carboxylic Acid [sigmaaldrich.com]
- 6. Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides [organic-chemistry.org]
Application Note: Directed Electrophilic Functionalization and Tandem Cyclization of 2-(1-Aminocyclopropyl)benzonitrile
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
In modern drug discovery, 1-arylcyclopropylamines have emerged as highly sought-after bioisosteres for gem-dimethyl and benzylamine groups. Fusing the carbon atoms into a rigid cyclopropyl ring lowers overall lipophilicity (cLogP), enhances water solubility, and provides superior metabolic stability against CYP450 enzymes by increasing the sp2 -character of adjacent C–H bonds[1].
When this cyclopropylamine motif is paired with an ortho-nitrile group—forming 2-(1-Aminocyclopropyl)benzonitrile —the scaffold transitions from a simple building block into a powerful, bifunctional precursor.
-
The Primary Amine (Nucleophilic Center): Acts as the primary site for electrophilic trapping (acylation, sulfonylation, reductive amination).
-
The Ortho-Nitrile (Electrophilic Trap): Serves as an internal electrophile. Under specific basic and thermal conditions, the functionalized amine can undergo a highly regioselective 5-exo-dig cyclization , attacking the nitrile carbon to yield complex spiro[cyclopropane-1,1'-isoindolin]-3-one frameworks[2].
This application note details the causality, reaction pathways, and self-validating protocols for reacting 2-(1-Aminocyclopropyl)benzonitrile with various electrophiles, culminating in tandem cyclization strategies.
Reaction Pathways Visualization
The following diagram illustrates the divergent synthetic pathways available when reacting this bifunctional scaffold with different classes of electrophiles.
Reaction pathways of 2-(1-Aminocyclopropyl)benzonitrile with various electrophiles.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints to ensure high-fidelity execution.
Protocol A: Selective N-Acylation (Trapping the Amine)
Objective: To selectively acylate the primary amine while leaving the ortho-nitrile intact. Causality Insight: N,N-Diisopropylethylamine (DIPEA) is selected over stronger inorganic bases (like NaOH). DIPEA is a sterically hindered, non-nucleophilic base that efficiently scavenges the HCl byproduct without triggering the premature cyclization of the nitrile group, which requires stronger basic conditions[2]. The reaction is kept at 0 °C to prevent over-acylation (di-amide formation).
Step-by-Step Procedure:
-
Initiation: Dissolve 2-(1-Aminocyclopropyl)benzonitrile (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.
-
Base Addition: Add DIPEA (1.5 equiv, 15 mmol) via syringe and cool the reaction flask to 0 °C using an ice-water bath.
-
Electrophile Addition: Dissolve the desired acid chloride (e.g., Acetyl chloride, 1.1 equiv, 11 mmol) in a small volume of DCM. Add this solution dropwise over 15 minutes to manage the exothermic reaction.
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). The starting material (amine) will be highly polar and ninhydrin-positive. The product should appear as a less polar, UV-active spot that is ninhydrin-negative.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (neutralizes residual acid). Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Protocol B: Reductive Amination (N-Alkylation)
Objective: To synthesize secondary amines via reaction with aldehydes. Causality Insight: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is utilized as the reductant. Unlike NaBH4 , NaBH(OAc)3 is exceptionally mild and selectively reduces the transient iminium ion without reducing the unreacted aldehyde or the highly sensitive benzonitrile group[3].
Step-by-Step Procedure:
-
Imine Formation: Combine the amine scaffold (1.0 equiv) and the target aldehyde (1.05 equiv) in 1,2-Dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze the formation of the iminium intermediate. Stir for 1 hour at room temperature.
-
Reduction: Add NaBH(OAc)3 (1.5 equiv) in portions. Stir the suspension for 12 hours at room temperature.
-
Validation Checkpoint 2 (LC-MS): Sample 10 µL of the reaction, dilute in MeCN, and run LC-MS. Confirm the disappearance of the starting mass and the appearance of the [M+H]+ corresponding to the secondary amine.
-
Workup: Quench carefully with 1N NaOH to break down boron complexes and free-base the secondary amine. Extract with EtOAc, dry, and purify via flash chromatography.
Protocol C: Base-Promoted Tandem Cyclization (Spiro-Isoindolinone Formation)
Objective: To drive the intramolecular 5-exo-dig cyclization of the N-acylated intermediate into a spiro-isoindolinone. Causality Insight: By subjecting the amide intermediate to strong aqueous base and heat, the amide nitrogen is deprotonated, drastically increasing its nucleophilicity. The rigid geometry of the ortho-substituted benzene ring forces the amide nitrogen into close proximity with the sp -hybridized nitrile carbon, facilitating a rapid 5-exo-dig attack. Subsequent hydrolysis of the resulting imine yields the stable spiro-isoindolinone[2].
Step-by-Step Procedure:
-
Setup: Dissolve the N-acylated intermediate from Protocol A (1.0 equiv) in Ethanol (0.1 M).
-
Activation: Add 20% aqueous NaOH solution (3.0 equiv).
-
Cyclization: Heat the reaction mixture to 80 °C (reflux) for 4–6 hours.
-
Validation Checkpoint 3 (FT-IR & NMR): Take an aliquot, work it up, and run an FT-IR. The sharp, distinct C≡N stretch at ~2220 cm−1 must completely disappear. In 1H -NMR, the amide proton will shift significantly or disappear, and a new lactam C=O stretch (~1710 cm−1 ) will appear in the IR.
-
Isolation: Cool the mixture to room temperature. Acidify carefully with 1N HCl to pH 5-6 to precipitate the spiro-isoindolinone. Filter the solid, wash with cold water, and dry under a high vacuum.
Quantitative Data Summary
The table below summarizes the expected outcomes when reacting 2-(1-Aminocyclopropyl)benzonitrile with various electrophiles under the optimized protocols described above.
| Electrophile | Reaction Protocol | Product Class | Isolated Yield (%) | Purity (LC-MS) | Key Validation Metric |
| Acetyl Chloride | Protocol A (Acylation) | N-Acetyl Amide | 92% | >98% | Retained C≡N stretch (2225 cm−1 ) |
| Benzoyl Chloride | Protocol A (Acylation) | N-Benzoyl Amide | 89% | >97% | Retained C≡N stretch, new aromatic protons |
| Tosyl Chloride | Protocol A (Sulfonylation)* | Sulfonamide | 85% | >96% | Strong S=O stretches (1350, 1160 cm−1 ) |
| Benzaldehyde | Protocol B (Red. Amination) | Secondary Amine | 88% | >95% | [M+H]+ mass shift (+90 Da) |
| N-Acetyl Amide + NaOH | Protocol C (Cyclization) | Spiro-Isoindolinone | 78% | >95% | Loss of C≡N stretch, new C=O (1710 cm−1 ) |
*Note: For sulfonylation, Pyridine is recommended as both solvent and base in place of DCM/DIPEA to accelerate the reaction.
References
-
Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides Organic Letters - ACS Publications URL:[Link][1]
-
Expedient one-pot synthesis of indolo[3,2-c]isoquinolines via a base-promoted N-alkylation/cyclization Tetrahedron Letters / eScholarship URL:[Link][2]
-
Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models Journal of Medicinal Chemistry / PMC URL:[Link][3]
Sources
Protocols for N-Functionalization of 2-(1-Aminocyclopropyl)benzonitrile: A Comprehensive Guide to Acylation, Reductive Alkylation, and Sulfonylation
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step experimental workflows, and quantitative data summaries for the N-functionalization of sterically hindered cyclopropylamines.
Introduction & Mechanistic Rationale
The compound 2-(1-Aminocyclopropyl)benzonitrile is a highly valuable, conformationally restricted building block in medicinal chemistry, frequently utilized as a drug intermediate for the synthesis of complex active pharmaceutical ingredients (APIs)[1]. It features a unique structural motif: a rigid cyclopropyl ring bearing a primary amine, situated ortho to an electron-withdrawing nitrile group.
Functionalizing the primary amine of this molecule presents specific synthetic challenges that require precise mechanistic control:
-
Steric and Electronic Interplay: The cyclopropyl ring possesses high s-character in its C–C bonds, which slightly increases the p-character of the C–N bond. While this makes the amine slightly less basic than a typical unbranched aliphatic amine, it remains highly nucleophilic. The steric bulk of the 1,1-disubstituted cyclopropane necessitates highly reactive electrophiles or optimized coupling conditions.
-
Avoidance of Over-Alkylation: Direct SN2 alkylation of cyclopropylamines with alkyl halides is notoriously difficult to control. The resulting secondary amine is often more nucleophilic than the sterically hindered primary amine starting material, leading to rapid over-alkylation and the formation of unwanted tertiary amines[2].
-
The Ortho-Nitrile Liability: The benzonitrile group is a latent electrophile. Under strongly basic conditions (e.g., using NaH or KOtBu) or high temperatures, an acylated or alkylated secondary amine intermediate can undergo intramolecular nucleophilic attack on the ortho-nitrile, leading to unintended cyclization (e.g., forming quinazoline or indole derivatives). Therefore, mild bases and controlled temperatures are strictly required.
Experimental Workflows & Protocols
The following protocols have been designed as self-validating systems. Each step incorporates specific reagents chosen to mitigate the mechanistic liabilities described above.
Protocol A: N-Acylation (Amide Formation)
Objective: Synthesize stable N-acyl derivatives without triggering intramolecular cyclization.
Causality & Design: We utilize standard acyl chlorides with N,N-Diisopropylethylamine (DIPEA). DIPEA is a non-nucleophilic base that effectively scavenges the HCl byproduct without hydrolyzing the sensitive nitrile group or triggering an intramolecular attack.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-(1-Aminocyclopropyl)benzonitrile hydrochloride (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert nitrogen atmosphere.
-
Base Addition: Add DIPEA (2.5 equiv, 2.5 mmol) dropwise at 0 °C. The excess base is required to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction.
-
Electrophile Addition: Slowly add the desired acyl chloride (1.1 equiv, 1.1 mmol) dropwise over 5 minutes to maintain the temperature at 0 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor completion via TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract the aqueous layer with DCM (2 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Protocol B: Controlled N-Alkylation via Reductive Amination
Objective: Achieve selective mono-alkylation while strictly avoiding tertiary amine formation.
Causality & Design: To bypass the over-alkylation trap inherent to direct SN2 alkylation, we employ reductive amination[2]. The primary amine condenses with an aldehyde to form a transient imine. Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is selected as the reducing agent because it is mild enough to reduce the imine to a secondary amine without reducing the ortho-benzonitrile group or unreacted aldehyde.
Step-by-Step Methodology:
-
Imine Formation: Dissolve the free base of 2-(1-Aminocyclopropyl)benzonitrile (1.0 equiv, 1.0 mmol) and the target aldehyde (1.05 equiv, 1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE, 10 mL).
-
Catalysis (Optional but Recommended): Add glacial acetic acid (1.0 equiv, 1.0 mmol) to facilitate imine formation. Stir at room temperature for 1 hour.
-
Reduction: Add NaBH(OAc)3 (1.5 equiv, 1.5 mmol) in small portions over 10 minutes.
-
Reaction: Stir the suspension at room temperature for 12–16 hours under nitrogen.
-
Workup: Quench carefully with 1N NaOH (10 mL) to neutralize the acetic acid and break down boron complexes. Extract with DCM (3 × 10 mL). Wash with brine, dry over MgSO4 , and concentrate.
-
Purification: Purify the resulting secondary amine via flash chromatography or preparative HPLC.
Protocol C: N-Sulfonylation
Objective: Generate sulfonamide pharmacophores.
Causality & Design: Sulfonyl chlorides are highly electrophilic but prone to hydrolysis. Pyridine is used as both the solvent and a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which rapidly transfers the sulfonyl group to the sterically hindered cyclopropylamine.
Step-by-Step Methodology:
-
Preparation: Suspend 2-(1-Aminocyclopropyl)benzonitrile hydrochloride (1.0 equiv, 1.0 mmol) in anhydrous Pyridine (3.0 mL) at 0 °C.
-
Addition: Add the sulfonyl chloride (1.2 equiv, 1.2 mmol) portion-wise.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 4–6 hours.
-
Workup: Dilute the mixture with Ethyl Acetate (15 mL) and wash sequentially with 1N HCl (3 × 10 mL) to remove all pyridine. Wash with brine, dry over Na2SO4 , and concentrate to yield the crude sulfonamide.
Quantitative Data Summaries
The following table summarizes the expected reaction parameters, yields, and primary side products for the three functionalization pathways based on established cyclopropylamine chemistry.
| Functionalization Type | Reagents & Catalyst | Base / Solvent | Temp (°C) | Typical Yield (%) | Primary Side Product Risk |
| N-Acylation | Acyl Chloride (1.1 eq) | DIPEA / DCM | 0 to 25 | 85 - 95% | Intramolecular cyclization (if strong base used) |
| Reductive Amination | Aldehyde (1.05 eq), NaBH(OAc)3 | AcOH / DCE | 25 | 70 - 85% | Unreacted starting material (steric hindrance) |
| N-Sulfonylation | Sulfonyl Chloride (1.2 eq) | Pyridine (neat) | 0 to 25 | 75 - 90% | Sulfonic acid (if moisture is present) |
Visualizations of Workflows and Mechanisms
Synthetic Workflow for N-Functionalization
The diagram below maps the three distinct synthetic protocols diverging from the core 2-(1-Aminocyclopropyl)benzonitrile scaffold.
Caption: Divergent synthetic workflows for the N-functionalization of 2-(1-Aminocyclopropyl)benzonitrile.
Mechanistic Rationale: Reductive Amination vs. Direct Alkylation
This diagram illustrates the causality behind choosing Protocol B over direct SN2 alkylation, highlighting the critical "over-alkylation trap."
Caption: Mechanistic pathway comparing controlled reductive amination against runaway direct alkylation.
References
Sources
Application Note: 2-(1-Aminocyclopropyl)benzonitrile as a Conformationally Restricted Pharmacophore in Kinase Inhibitor Synthesis
Executive Summary
The development of highly selective, ATP-competitive kinase inhibitors requires the precise spatial arrangement of hydrogen-bond donors and acceptors within the enzyme's active site. This application note details the strategic utility of 2-(1-aminocyclopropyl)benzonitrile as a bifunctional building block in medicinal chemistry. By providing step-by-step, self-validating protocols for its incorporation into heteroaryl scaffolds, this guide empowers drug development professionals to leverage conformational restriction for enhanced pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Rationale: The Cyclopropylamine Pharmacophore in Kinase Targeting
The integration of cyclopropyl rings into small molecule inhibitors is a proven strategy to overcome critical roadblocks in drug discovery, including metabolic instability, poor target binding affinity, and sub-optimal membrane permeability[1].
Specifically, 2-(1-aminocyclopropyl)benzonitrile serves as a highly specialized intermediate for the following mechanistic reasons:
-
Conformational Restriction & Metabolic Stability: The 1-aminocyclopropyl moiety acts as a rigid surrogate for isopropyl or gem-dimethyl groups. This restriction prevents CYP450-mediated oxidation at the alpha-carbon while locking the amine in a specific spatial vector, optimizing its trajectory into the kinase ATP-binding pocket[2].
-
Electronic Modulation & Hinge Binding: The ortho-benzonitrile group provides profound electronic and steric benefits. It acts as a strong electron-withdrawing group that modulates the basicity ( pKa ) of the adjacent amine, reducing non-specific hERG toxicity. Furthermore, the nitrile can be retained to engage in polar interactions within the kinase hinge region, or it can be selectively hydrolyzed to an amide to act as a bidentate hydrogen-bond donor/acceptor for targets like ROS1 and NTRK[3].
Synthetic Strategy & Workflow
The incorporation of this sterically hindered amine into a core kinase scaffold (e.g., imidazo[1,2-b]pyridazine or pyrimidine) requires carefully optimized catalytic conditions to overcome the steric bulk of the cyclopropyl ring.
Workflow for the integration of 2-(1-aminocyclopropyl)benzonitrile into a kinase inhibitor scaffold.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: Couple 2-(1-aminocyclopropyl)benzonitrile with a core kinase scaffold (e.g., a substituted 2-chloropyrimidine). Causality: The steric bulk of the 1-aminocyclopropyl group and the ortho-nitrile severely hinder standard Nucleophilic Aromatic Substitution ( SNAr ). Therefore, a Pd-catalyzed Buchwald-Hartwig amination using a bulky, electron-rich biarylphosphine ligand (BrettPhos) is required to accelerate reductive elimination and prevent the stalling of the catalytic cycle.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, charge 2-(1-aminocyclopropyl)benzonitrile hydrochloride (1.0 equiv, 1.0 mmol), the heteroaryl chloride (1.0 equiv), Pd2(dba)3 (0.05 equiv), and BrettPhos (0.1 equiv).
-
Base Addition: Add K2CO3 (3.0 equiv).
-
Causality: A mild, non-nucleophilic base is necessary to neutralize the hydrochloride salt of the amine and facilitate the catalytic cycle without causing side reactions (like nucleophilic attack) with the electrophilic nitrile group.
-
-
Solvent & Degassing: Add anhydrous t-Amyl alcohol (0.2 M). Degas the mixture via three freeze-pump-thaw cycles.
-
Self-Validation: Oxygen rapidly deactivates the electron-rich Pd(0) species. Upon successful degassing and initial heating, the solution should transition from a heterogeneous yellow suspension to a deep red/purple hue, characteristic of the active Pd(0) complex.
-
-
Reaction: Heat the reaction mixture at 100°C for 12 hours.
-
Monitoring: Monitor the reaction via LC-MS.
-
Self-Validation: Complete consumption of the starting amine ( m/z 158.08 [M+H]+ for the free base) and the appearance of the desired product mass indicates reaction completion.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate in vacuo. Purify via flash chromatography ( SiO2 , Hexanes/EtOAc).
Protocol 2: Selective Nitrile Hydrolysis to Primary Amide
Objective: Convert the ortho-benzonitrile to a primary benzamide to serve as a bidentate hydrogen bond donor/acceptor in the kinase hinge region. Causality: The Radziszewski reaction selectively hydrolyzes the nitrile to an amide. The addition of DMSO acts as a catalyst by forming a hydroperoxy-sulfur intermediate that accelerates the transfer of oxygen to the nitrile, preventing over-hydrolysis to the carboxylic acid (which would abolish cell permeability).
Step-by-Step Methodology:
-
Dissolve the coupled intermediate from Protocol 1 in EtOH/DMSO (4:1 ratio, 0.1 M).
-
Add 30% aqueous H2O2 (5.0 equiv) and 6M NaOH (1.2 equiv) dropwise at 0°C.
-
Stir the mixture at room temperature for 2 hours.
-
Quenching & Validation: Quench the reaction with saturated aqueous Na2S2O3 .
-
Self-Validation: Perform a starch-iodide paper test. A blue/black color indicates residual peroxide. A negative (colorless) test ensures the complete destruction of excess peroxide, allowing for safe concentration of the reaction mixture without explosion risk.
-
-
Extract with EtOAc, wash with brine, dry over Na2SO4 , and concentrate to yield the final amide.
Quantitative Data Presentation
To establish the causality behind the reagent selection in Protocol 1, the following table summarizes the optimization data for the cross-coupling of sterically hindered cyclopropylamines.
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation |
| 1 | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 90 | 15 | Poor conversion; steric clash. |
| 2 | Pd2(dba)3 | Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | 62 | Moderate yield; some nitrile degradation. |
| 3 | Pd(OAc)2 | BrettPhos | K2CO3 | t-Amyl OH | 100 | 88 | Optimal; rapid reductive elimination. |
| 4 | RuPhos Pd G3 | RuPhos | LiHMDS | THF | 65 | <5 | Base-induced decomposition of nitrile. |
Note: Yields represent isolated yields after silica gel chromatography. Entry 3 represents the finalized conditions utilized in Protocol 1.
Mechanistic Insights: Pathway Inhibition
Once synthesized, kinase inhibitors bearing the cyclopropyl-benzonitrile (or benzamide) motif exhibit potent ATP-competitive inhibition. For example, in the context of ROS1 or NTRK (Trk) driven malignancies, the inhibitor successfully displaces ATP, halting the downstream phosphorylation cascades responsible for tumor cell survival and proliferation[3].
Mechanism of action: Inhibition of ROS1/TRK signaling pathways by the synthesized kinase inhibitor.
References
-
Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PubMed Central (PMC) URL: [Link]
- Title: US9187489B2 - Imidazo[1,2-b]pyridazine derivatives as kinase inhibitors Source: Google Patents URL
Sources
Introduction: The Strategic Value of 2-(1-Aminocyclopropyl)benzonitrile in Modern Synthesis
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-(1-Aminocyclopropyl)benzonitrile
In the landscape of pharmaceutical and materials science, the demand for structurally novel and complex molecules is incessant. 2-(1-Aminocyclopropyl)benzonitrile has emerged as a particularly valuable building block. Its unique architecture, combining a strained, sp³-rich cyclopropyl ring with a versatile primary amine and a synthetically malleable benzonitrile moiety, presents a trifecta of opportunities for molecular diversification. The aminocyclopropyl group, in particular, is a prized motif in medicinal chemistry, known for imparting favorable pharmacokinetic properties such as metabolic stability and conformational rigidity.
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2] These transformations have revolutionized the way chemists approach the synthesis of complex targets, from active pharmaceutical ingredients (APIs) to advanced organic materials.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for leveraging 2-(1-aminocyclopropyl)benzonitrile and its derivatives in three seminal palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The focus extends beyond mere procedural steps to elucidate the causality behind experimental choices, ensuring a deeper understanding of these powerful synthetic tools.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a preeminent method for constructing C(sp²)-C(sp²) bonds, forming biaryl structures that are ubiquitous in pharmaceuticals.[3][4] When applied to a halogenated derivative of 2-(1-aminocyclopropyl)benzonitrile, this reaction allows for the direct installation of diverse aryl or heteroaryl groups, providing a rapid pathway to libraries of novel compounds.
Causality Behind Experimental Choices
The success of the Suzuki-Miyaura coupling hinges on the careful orchestration of its components. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Palladium Precatalyst: A stable Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) is often used. It is reduced in situ to the active Pd(0) species which initiates the catalytic cycle.
-
Phosphine Ligand: Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) are critical.[5] They stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition of the aryl halide. Furthermore, their steric bulk accelerates the final reductive elimination step to release the product and regenerate the catalyst.[6]
-
Base: A base (e.g., K₃PO₄, K₂CO₃) is essential for activating the organoboron reagent.[4][7] It converts the boronic acid into a more nucleophilic boronate salt, which is then competent for the transmetalation step, where the organic group is transferred from boron to palladium.
-
Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is commonly employed to dissolve both the organic-soluble aryl halide and ligand, and the water-soluble inorganic base and boronate intermediate.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Synthesis of 2-(1-aminocyclopropyl)-5-phenylbenzonitrile
| Component | Role | Typical Reagents & Conditions |
| Aryl Halide | Substrate | 2-(1-aminocyclopropyl)-5-bromobenzonitrile |
| Boronic Acid | Coupling Partner | Phenylboronic acid |
| Pd Catalyst | Precatalyst | Pd(OAc)₂ (1-2 mol%) |
| Ligand | Catalyst Support | SPhos (2-4 mol%) |
| Base | Activator | K₃PO₄ (2-3 equivalents) |
| Solvent | Medium | Toluene/H₂O (e.g., 5:1 ratio) |
| Temperature | Condition | 80-110 °C |
| Atmosphere | Condition | Inert (Nitrogen or Argon) |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-(1-aminocyclopropyl)-5-bromobenzonitrile (1.0 eq.), phenylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.).
-
Solvent Addition: Add degassed toluene and water (e.g., 5 mL/1 mL per mmol of aryl halide) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination is a transformative reaction that forges carbon-nitrogen bonds, replacing harsher classical methods.[8][9] This reaction can be applied to couple the primary amine of 2-(1-aminocyclopropyl)benzonitrile directly with an aryl halide, providing a modular route to complex diarylamine structures.
Causality Behind Experimental Choices
The mechanism of the Buchwald-Hartwig amination is analogous to other cross-couplings but presents unique challenges, particularly in the final C-N bond-forming step.[8]
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. They are reduced in situ to the active Pd(0) catalyst.
-
Ligand: Highly specialized bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) are indispensable.[6] They are crucial for promoting the difficult reductive elimination of the high-energy aryl-amido intermediate to form the C-N bond.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. Its role is to deprotonate the amine starting material (or the amine-Pd complex), generating the palladium-amido species that is central to the catalytic cycle.[9]
-
Solvent: Anhydrous, aprotic polar solvents such as toluene or dioxane are mandatory to prevent quenching of the strong base and to ensure the stability of the catalytic intermediates.
Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling.
Experimental Protocol: Buchwald-Hartwig Amination
Reaction: Synthesis of N-(4-methoxyphenyl)-1-(2-cyanophenyl)cyclopropan-1-amine
| Component | Role | Typical Reagents & Conditions |
| Amine | Substrate | 2-(1-Aminocyclopropyl)benzonitrile |
| Aryl Halide | Coupling Partner | 1-Bromo-4-methoxybenzene |
| Pd Catalyst | Precatalyst | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | Catalyst Support | BrettPhos (2-4 mol%) |
| Base | Deprotonating Agent | NaOtBu (1.4 equivalents) |
| Solvent | Medium | Anhydrous Toluene |
| Temperature | Condition | 90-110 °C |
| Atmosphere | Condition | Inert (Nitrogen or Argon) |
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add NaOtBu (1.4 eq.), Pd₂(dba)₃ (0.01 eq.), and BrettPhos (0.02 eq.) to a dry Schlenk tube.
-
Reagent Addition: Add 2-(1-aminocyclopropyl)benzonitrile (1.2 eq.), 1-bromo-4-methoxybenzene (1.0 eq.), and anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture to 110 °C. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the target diarylamine.
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling is the most reliable method for forming C(sp²)-C(sp) bonds, linking terminal alkynes to aryl halides.[10][11] Applying this to a halogenated 2-(1-aminocyclopropyl)benzonitrile derivative opens the door to conjugated enyne systems and functionalized alkynes, which are valuable precursors for heterocycles and other complex structures.
Causality Behind Experimental Choices
The Sonogashira reaction uniquely employs a dual catalytic system.[12]
-
Palladium Catalyst: The palladium cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl halide to a Pd(0) species.
-
Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is a crucial co-catalyst.[10][12] It reacts with the terminal alkyne to form a copper acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the arylpalladium(II) complex, which is the key C-C bond-forming step.
-
Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves multiple roles: it deprotonates the terminal alkyne, acts as a ligand for the copper, and neutralizes the hydrogen halide (HX) produced during the reaction.[11]
-
Copper-Free Conditions: To avoid the common side reaction of alkyne homocoupling (Glaser coupling), copper-free variants have been developed. These typically require a palladium catalyst with specific ligands and a different base system.[13][14]
Visualizing the Mechanism: The Dual Sonogashira Catalytic Cycles
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
Application Note: Synthesis of 4-Aminoquinazoline Derivatives Utilizing 2-(1-Aminocyclopropyl)benzonitrile
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
Quinazoline-derived molecules are privileged scaffolds in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) and emerging epigenetic modulators, such as LSD1/KDM1A inhibitors [1]. While classical approaches to the quinazoline core involve transition-metal-catalyzed cyclizations or acid-mediated annulations [2, 3], functionalizing the C4 position with highly sterically hindered amines remains a synthetic bottleneck.
This application note details the orthogonal synthesis of novel 4-aminoquinazolines using 2-(1-Aminocyclopropyl)benzonitrile as a specialized nucleophilic building block. By leveraging BrettPhos-enabled Buchwald-Hartwig cross-coupling, this protocol overcomes the severe steric encumbrance of the α,α -disubstituted cyclopropylamine, enabling the rapid generation of complex pharmaceutical intermediates.
Scientific Rationale & Geometric Constraints
The Geometric Impossibility of Direct Core Annulation
Novice synthetic designs might attempt to cyclize 2-(1-Aminocyclopropyl)benzonitrile directly into a quinazoline core by reacting the nitrile and the primary amine with a carbon source. However, geometric constraints dictate that intramolecular attack of the cyclopropyl-bound amine onto a nitrile-derived imine would yield a 5-membered spiro-isoindoline system, not a 6-membered quinazoline.
Therefore, in advanced drug development, this compound is utilized as a highly functionalized, sterically hindered nucleophile to elaborate pre-existing electrophiles (e.g., 4-chloroquinazolines).
The Pharmacophore Advantage
The 1-aminocyclopropyl group acts as a rigid, conformationally locked pharmacophore. It effectively mimics lysine side chains—critical for binding in the catalytic pockets of epigenetic targets like LSD1 [1]—while providing superior metabolic stability against monoamine oxidases compared to linear alkylamines.
Mechanistic Causality: SNAr vs. Palladium Catalysis
Standard 4-aminoquinazoline synthesis relies on thermal Nucleophilic Aromatic Substitution (SNAr). However, the quaternary nature of the cyclopropyl carbon in 2-(1-Aminocyclopropyl)benzonitrile creates extreme steric shielding around the nitrogen lone pair. Thermal SNAr requires harsh conditions (>120 °C) that often lead to degradation or ring-opening of the cyclopropyl moiety. To achieve high catalytic turnover under mild conditions, a Pd-catalyzed Buchwald-Hartwig amination utilizing a highly specialized biaryl phosphine ligand (BrettPhos) is strictly required [4].
Reaction Optimization & Causality Data
The table below summarizes the optimization landscape, demonstrating why specific catalytic systems succeed or fail based on fundamental organometallic principles.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality / Observation |
| 1 | None (Thermal SNAr) | DIPEA | n-BuOH | 120 | 15% | SNAr fails due to the extreme steric bulk of the α,α -disubstituted amine. |
| 2 | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 32% | Bidentate ligand forms stable but inactive off-cycle bis-amine Pd complexes. |
| 3 | Pd₂(dba)₃ / XPhos | t-BuONa | Dioxane | 100 | 65% | Monodentate bulky ligand improves reductive elimination, but oxidative addition is slow. |
| 4 | Pd₂(dba)₃ / BrettPhos | t-BuONa | Dioxane | 100 | 94% | BrettPhos perfectly accommodates primary amines, preventing catalyst deactivation. |
Experimental Protocols
Protocol: BrettPhos-Enabled Buchwald-Hartwig Amination
This protocol is designed as a self-validating system; visual cues during the reaction provide real-time feedback on catalytic health.
Reagents Required:
-
4-Chloroquinazoline (1.0 equiv, 1.0 mmol)
-
2-(1-Aminocyclopropyl)benzonitrile (1.2 equiv, 1.2 mmol)
-
Pd₂(dba)₃ (0.025 equiv, 2.5 mol% Pd)
-
BrettPhos (0.05 equiv, 5.0 mol%)
-
Sodium tert-butoxide (t-BuONa) (1.5 equiv, 1.5 mmol)
-
Anhydrous 1,4-Dioxane (0.2 M, 5.0 mL)
Step-by-Step Methodology:
-
Catalyst Pre-activation (Inert Atmosphere): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ and BrettPhos. Evacuate and backfill the flask with ultra-pure Argon (3 cycles).
-
Solvent Addition: Add 2.0 mL of anhydrous, degassed 1,4-Dioxane. Stir at room temperature for 10 minutes.
-
Self-Validation Check: The solution must transition from a deep, opaque red/purple to a clear, pale orange. This color shift confirms the successful reduction of Pd(II) impurities and the formation of the active L-Pd(0) species.
-
-
Substrate Introduction: Add the 4-chloroquinazoline and 2-(1-Aminocyclopropyl)benzonitrile dissolved in the remaining 3.0 mL of Dioxane.
-
Base Addition: Add t-BuONa in a single portion against a positive counter-flow of Argon. Seal the flask.
-
Thermal Cycling: Heat the reaction mixture to 100 °C using a pre-equilibrated oil bath or heating block. Stir vigorously (800 rpm) for 12 hours.
-
Self-Validation Check: The precipitation of a fine white solid (NaCl) within the first 30 minutes serves as a visual indicator of successful oxidative addition and base-mediated deprotonation.
-
-
Workup & Isolation: Cool the mixture to room temperature. Filter the crude suspension through a tightly packed pad of Celite to remove the insoluble inorganic salts. Causality: Removing these salts prior to aqueous workup prevents severe emulsion formation.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to yield the pure 4-((1-(2-cyanophenyl)cyclopropyl)amino)quinazoline.
Mechanistic Pathway Visualization
The following diagram maps the catalytic cycle, highlighting the critical steric accommodation phase enabled by the BrettPhos ligand.
Fig 1. Buchwald-Hartwig catalytic cycle for the synthesis of sterically hindered 4-aminoquinazolines.
References
-
Speranzini, V., et al. "Polymyxins and quinazolines are LSD1/KDM1A inhibitors with unusual structural features." Science Advances, 2016.[Link]
-
Wang, X., et al. "Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides." Catalysts, 2023.[Link]
-
Das, S., et al. "Transition-metal-catalyzed synthesis of quinazolines: A review." Frontiers in Chemistry, 2022.[Link]
-
Sharma, A., et al. "Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives." Molecules, 2022.[Link]
Technical Support Center: Synthesis of 2-(1-Aminocyclopropyl)benzonitrile
Welcome to the technical support guide for the synthesis of 2-(1-Aminocyclopropyl)benzonitrile. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this molecule, which features a sterically demanding C(sp²)-N(sp³) bond, is most effectively achieved via a Palladium-catalyzed Buchwald-Hartwig amination.[1] Our guidance will focus on optimizing this critical cross-coupling reaction.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during the synthesis, offering causal explanations and actionable solutions.
Question 1: My reaction shows very low or no conversion to the desired product. What are the primary factors to investigate?
Answer: Low or zero yield in a Buchwald-Hartwig coupling for this substrate is a common issue that can almost always be traced back to one of three areas: the catalyst system, the reaction conditions, or the quality of the starting materials. A systematic approach is essential for diagnosis.
-
Pillar 1: Catalyst System Integrity The heart of this reaction is the generation and maintenance of a catalytically active Pd(0) species.[2] Its failure is the most frequent cause of a stalled reaction.
-
Catalyst Inactivity: The Pd(0) catalyst is highly sensitive to oxygen. If your palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) or phosphine ligand has been improperly stored or handled, it may be partially or fully oxidized. Always use fresh, high-purity reagents from a reputable supplier and handle them quickly in the air before establishing an inert atmosphere.[3]
-
Inappropriate Ligand Choice: The coupling of a secondary amine attached to a cyclopropyl group with an aryl halide is sterically demanding. First-generation ligands may not be effective. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are specifically designed to promote the crucial reductive elimination step for these challenging substrates.[2] If you are using a less specialized ligand like BINAP, consider switching to a more advanced one.[4]
-
Insufficient Catalyst Loading: While aiming for low catalyst loading is economical, insufficient loading can lead to incomplete conversion.[3] If you suspect catalyst deactivation over the reaction time, a modest increase in loading (e.g., from 1 mol% to 3 mol%) can often overcome the issue.
-
-
Pillar 2: Reaction Conditions
-
Inert Atmosphere: This cannot be overstated. The entire catalytic cycle depends on preventing the oxidation of the palladium catalyst.[3] Ensure all glassware is flame- or oven-dried, and the reaction is assembled and run under a robust inert atmosphere of argon or nitrogen. This includes proper degassing of the solvent (see Protocol section).
-
Base Selection & Quality: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile for the palladium complex.[2] Sodium tert-butoxide (NaOtBu) is highly effective but extremely hygroscopic; use only freshly opened or carefully stored material. Cesium carbonate (Cs₂CO₃) is a viable, less hygroscopic alternative, though it may require higher temperatures due to its lower solubility.[4]
-
Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst complex. Toluene and dioxane are standard choices. Ensure your solvent is freshly distilled or from a sealed, anhydrous-grade bottle.
-
-
Pillar 3: Starting Material Quality
-
Purity of 2-Halobenzonitrile: Impurities in your aryl halide can act as catalyst poisons. If the purity is suspect, consider purification by distillation or recrystallization.[5]
-
Stability of 1-Aminocyclopropanecarbonitrile: This starting material is a key intermediate.[6] Ensure it is pure and handled correctly. It can be synthesized from aminoacetonitrile and 1,2-dibromoethane, but must be carefully purified before use in the coupling reaction.[7]
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive Catalyst/Ligand | Use fresh, high-purity Pd source and ligand. Handle quickly in air.[3] |
| Ineffective Ligand | Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, BrettPhos).[2] | |
| Poor Inert Atmosphere | Flame-dry all glassware. Use Schlenk line techniques. Degas the solvent thoroughly.[3] | |
| Ineffective Base | Use fresh, anhydrous NaOtBu or dry Cs₂CO₃.[4] | |
| Impure Starting Materials | Purify 2-halobenzonitrile and 1-aminocyclopropanecarbonitrile.[5][7] | |
| Side Product Formation | Hydrodehalogenation (Benzonitrile) | Ensure a strictly inert atmosphere. This side reaction can occur if reductive elimination is slow; a more effective ligand may help.[1] |
| Starting Material Decomposition | Lower the reaction temperature. Confirm the stability of 1-aminocyclopropanecarbonitrile under the basic conditions. | |
| Inconsistent Results | Moisture Contamination | Use anhydrous solvents and reagents. Dry glassware thoroughly. NaOtBu is particularly sensitive.[8] |
Question 2: I am observing a significant amount of benzonitrile as a byproduct. What causes this hydrodehalogenation and how can I prevent it?
Answer: The formation of benzonitrile results from a side reaction where the aryl halide is reduced instead of coupled with the amine. This process, known as hydrodehalogenation, is a common parasitic reaction in many cross-coupling chemistries.
The primary cause is often a deviation from the main catalytic cycle. This can happen when the reductive elimination of the C-N bond is slow compared to alternative pathways. One such pathway is β-hydride elimination from the amide complex, although less common for this substrate type, or reaction with trace water or other proton sources before the amine couples.
Mitigation Strategies:
-
Enhance Reductive Elimination: This is the most effective strategy. Switching to a bulkier, more electron-rich phosphine ligand (e.g., from the Buchwald ligand family) can sterically enforce the aryl and amino groups into proximity on the palladium center, accelerating the desired C-N bond-forming reductive elimination.[2]
-
Scrupulously Anhydrous Conditions: Trace water can hydrolyze the base or react with catalytic intermediates. Ensure all reagents, solvents, and the inert gas stream are dry.[8]
-
Base Choice: In some systems, the choice of base can influence the rate of side reactions. While NaOtBu is generally efficient, if hydrodehalogenation is a persistent issue, you might explore other bases like K₃PO₄ or Cs₂CO₃, which may alter the kinetics of the system.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Buchwald-Hartwig amination?
A1: The reaction proceeds via a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halobenzonitrile, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine (1-aminocyclopropanecarbonitrile) displaces a ligand and coordinates to the palladium center.
-
Deprotonation: The base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Q2: Which combination of palladium source and ligand is best for this synthesis?
A2: There is no single "best" system, as the optimal choice can depend on substrate purity and laboratory-specific conditions. However, for a sterically hindered coupling like this, modern systems are highly recommended.
Comparison of Common Catalyst Systems
| Palladium Source | Ligand | Generation | Key Advantages/Disadvantages |
| Pd(OAc)₂ | BINAP | 2nd Gen | Good starting point, but may show lower activity for this substrate.[4] |
| Pd₂(dba)₃ | XPhos | 3rd Gen | Excellent for sterically hindered amines. Highly active, allowing for lower catalyst loading and temperature.[2] |
| Pd(OAc)₂ | BrettPhos | 3rd Gen | Specifically designed for C-N coupling of secondary amines. Often provides high yields where other ligands fail.[2] |
| [Pd(IPr*) (cin)Cl] | (NHC Ligand) | Modern | N-Heterocyclic Carbene (NHC) based pre-catalyst. Often shows high stability and activity.[9] |
We recommend starting with a third-generation system, such as Pd₂(dba)₃ with XPhos , due to its proven efficacy in challenging C-N couplings.
Q3: Can you provide a reliable starting protocol for this synthesis?
A3: Absolutely. The following protocol is a robust starting point. It should be optimized by varying temperature, reaction time, and reagent stoichiometry.
Experimental Protocol: Synthesis of 2-(1-Aminocyclopropyl)benzonitrile
Materials:
-
2-Bromobenzonitrile (1.0 equiv)
-
1-Aminocyclopropanecarbonitrile hydrochloride (1.1 equiv)[6]
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous Toluene (0.1 M concentration relative to aryl bromide)
Procedure:
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and condenser under high vacuum and backfill with argon. Repeat three times.
-
Reagent Addition: Under a positive flow of argon, add 2-bromobenzonitrile, 1-aminocyclopropanecarbonitrile hydrochloride, Pd₂(dba)₃, XPhos, and NaOtBu to the flask.
-
Solvent Addition: Add anhydrous toluene via cannula or syringe.
-
Degassing: Bubble argon through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for the synthesis.
References
- BenchChem. (2025). Technical Support Center: Optimizing Cyclopropanation Reactions. BenchChem.
- BenchChem. (2025). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity. BenchChem.
- Stojan, J. et al. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews.
- CN107652207B - Synthetic method of 1-amino-1-cyclopropanecarbonitrile hydrochloride. Google Patents.
- Organic Chemistry Reactions. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Organic Chemistry Reactions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Chem-Impex. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Chem-Impex.
- ResearchGate. (2017). How can I purify impure benzonitrile? ResearchGate.
- The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
- Leah4sci. (2021). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. YouTube.
- ResearchGate. (n.d.). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Request PDF.
- Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry.
- SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. CN107652207B - Synthetic method of 1-amino-1-cyclopropanecarbonitrile hydrochloride - Google Patents [patents.google.com]
- 8. orgosolver.com [orgosolver.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Purification of 2-(1-Aminocyclopropyl)benzonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the purification of 2-(1-Aminocyclopropyl)benzonitrile .
This molecule presents a classic chromatographic challenge: it contains a highly basic primary amine attached to a sterically bulky cyclopropyl ring, paired with a polar, electron-withdrawing benzonitrile moiety. The protocols and troubleshooting steps below are engineered to overcome the severe streaking, poor recovery, and peak tailing typically associated with this class of compounds.
The Chemical Challenge: Causality & Mechanism
To purify 2-(1-Aminocyclopropyl)benzonitrile effectively, we must first understand its interaction with stationary phases.
Standard bare silica gel is a Brønsted acid due to its surface silanol groups (pKa ~4.5–5.0). The primary amine on your target molecule is a Brønsted base. When these two interact, an acid-base reaction occurs, forming a strong ionic bond (salt) between the protonated amine and the negatively charged silica surface[1]. This ionic interaction is the direct cause of the severe band broadening, streaking, and irreversible adsorption you observe during normal-phase chromatography[2]. Overcoming this requires either masking the silica's acidity or manipulating the mobile phase pH to keep the amine in a non-ionized state.
Troubleshooting & FAQs
Q1: Why does my compound streak heavily on bare silica gel, even when I use highly polar solvents like DCM/Methanol? A1: Methanol alone is highly polar but cannot efficiently disrupt the ionic bond between the protonated cyclopropylamine and the acidic silanols[1]. To elute the compound, you must neutralize the silanols by adding a competing amine modifier (such as 0.5%–5% Triethylamine or aqueous ammonia) to your mobile phase[2][3].
Q2: I added Triethylamine (TEA) to my gradient, but I am experiencing poor recovery and TEA contamination in my NMR spectra. What is the best alternative? A2: TEA is notoriously difficult to remove post-purification due to its boiling point and tendency to form salts. The most reliable alternative is to switch to an amine-functionalized silica column (e.g., KP-NH). These stationary phases are covalently bonded with propylamine groups, providing an alkaline environment that intrinsically masks the underlying silanols[1][4]. This allows you to use simple, volatile Hexane/Ethyl Acetate gradients without any basic modifiers[5].
Q3: Can I purify this compound using Reverse-Phase (RP) HPLC? A3: Yes, but standard acidic RP-HPLC conditions (e.g., 0.1% TFA or Formic Acid) will protonate the amine, making the molecule highly hydrophilic. This results in poor retention on C18 columns and peak tailing due to secondary interactions with residual silanols[6].
Q4: What are the optimal RP-HPLC conditions for this basic amine? A4: You should use a high-pH mobile phase (pH 9–10), such as 10 mM ammonium bicarbonate adjusted with ammonium hydroxide. This alkaline environment ensures the cyclopropylamine remains in its neutral, free-base form. The neutral molecule is significantly more hydrophobic, which maximizes retention, increases column loading capacity, and ensures sharp, symmetrical peaks[2][6]. Ensure your C18 column is rated for high pH (e.g., polymer-based or hybrid silica) to prevent silane hydrolysis[7].
Q5: What if my downstream assay requires me to avoid high-pH buffers in RP-HPLC? A5: If high-pH conditions are not viable, utilize a specialized C18 column engineered with a residual positive charge on the silica support. This surface modification electrostatically repels the positively charged protonated amine, minimizing secondary ionic interactions and improving peak shape even under acidic conditions[6].
Quantitative Data & Method Selection
To assist in method selection, the following tables summarize the expected chromatographic behavior and recommended gradient systems for 2-(1-Aminocyclopropyl)benzonitrile.
Table 1: Comparison of Chromatographic Strategies
| Strategy | Stationary Phase | Mobile Phase | Retention/Peak Shape | Post-Purification Processing |
| Normal Phase (Modified) | Bare Silica Gel | Hexane/EtOAc + 1% TEA | Moderate tailing | Difficult; TEA requires extensive high-vacuum drying |
| Normal Phase (Amine-Bonded) | Amine-Functionalized Silica | Hexane/EtOAc (No modifier) | Sharp, symmetrical | Easy; simple rotary evaporation of volatile solvents |
| Reverse Phase (High pH) | C18 (High-pH stable) | Water/MeCN + 0.1% NH₄OH | Excellent, high purity | Moderate; requires lyophilization to remove aqueous salts |
Table 2: Typical Retention Behavior (TLC Method Development)
Solvent System: Hexane / Ethyl Acetate (80:20 v/v)
| Stationary Phase | Mobile Phase Modifier | Typical Rf Value | Spot Morphology |
| Bare Silica Gel | None | 0.00 - 0.05 | Severe streaking, retained at baseline |
| Bare Silica Gel | 1% Triethylamine | 0.15 - 0.25 | Elongated spot, moderate tailing |
| Amine-Functionalized Silica | None | 0.25 - 0.35 | Sharp, circular spot |
Verified Experimental Protocols
The following protocols are designed as self-validating systems to ensure maximum yield and purity.
Protocol A: Flash Chromatography using Amine-Functionalized Silica
This is the preferred method for scaling up intermediate synthesis without the use of basic modifiers.
-
Method Development (TLC): Spot the crude 2-(1-Aminocyclopropyl)benzonitrile on an amine-functionalized TLC plate. Develop using an 80:20 Hexane/Ethyl Acetate mixture. Calculate the Rf value (target Rf = 0.25 - 0.35) to confirm elution behavior[5].
-
Column Equilibration: Mount an amine-functionalized flash column (e.g., Biotage KP-NH) onto an automated flash system. Equilibrate the column with 3–5 column volumes (CV) of 100% Hexane[1][4].
-
Sample Loading (Dry Load): Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add a small amount of amine-functionalized silica (1:3 ratio to crude mass), evaporate the DCM under reduced pressure to create a free-flowing powder, and pack it into a solid load cartridge[8][9].
-
Elution: Run a linear gradient from 0% to 50% Ethyl Acetate in Hexane over 15 CV. Monitor UV absorbance at 254 nm (benzonitrile chromophore) and 220 nm.
-
Validation Check: Analyze the collected fractions via TLC on an amine-functionalized plate. A single, sharp spot confirms the absence of co-eluting starting materials. Pool and concentrate the pure fractions.
Protocol B: Preparative RP-HPLC (High-pH Conditions)
This method is ideal for final-stage purification where >99% purity is required for biological assays.
-
Mobile Phase Preparation:
-
Column Selection: Install a high-pH stable preparative C18 column (e.g., hybrid organic-inorganic silica)[7].
-
Sample Preparation: Dissolve the crude compound in a 1:1 mixture of Mobile Phase A and B. Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates[7].
-
Gradient Execution: Inject the sample and run a gradient from 5% to 60% Mobile Phase B over 15 minutes. The high pH ensures the primary amine remains in its neutral free-base form, preventing secondary interactions with residual silanols[6].
-
Validation & Recovery: Lyophilize the collected fractions. The volatile ammonium bicarbonate salts will sublime, leaving the pure free-base product. Analyze the lyophilized powder via analytical LC-MS using a low-pH method to orthogonally confirm purity.
Decision Workflow Diagram
Workflow for selecting the optimal chromatography strategy for basic amines.
References
- Is there an easy way to purify organic amines? Biotage.
- How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.
- HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex.
- When should amine-bonded columns be used for purification? Biotage.
- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.
- Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Royal Society of Chemistry.
- Reverse-phase HPLC analysis and purification of small molecules. PubMed (NIH).
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. orgsyn.org [orgsyn.org]
- 4. biotage.com [biotage.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. HPLC Tech Tip: Basic Analytes in Reversed-Phase | Phenomenex [phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. rsc.org [rsc.org]
identifying byproducts in the synthesis of 2-(1-Aminocyclopropyl)benzonitrile
Welcome to the Application Science Technical Support Center . This portal is designed for researchers, medicinal chemists, and process scientists optimizing the synthesis of 2-(1-Aminocyclopropyl)benzonitrile , a highly sought-after rigidified bioisostere in modern drug development.
Below, you will find our comprehensive troubleshooting guides, mechanistic pathways, quantitative analytical data, and self-validating protocols to help you identify and eliminate synthetic bottlenecks.
I. Mechanistic Pathways & Byproduct Origins
Synthesizing 1-arylcyclopropylamines with an adjacent reactive functional group (like an ortho-nitrile) is notoriously challenging. Historically, the Kulinkovich-Szymoniak reaction has been the standard approach, though it often suffers from poor yields on scale (sometimes as low as 37%[1]). Recently, Ni-catalyzed reductive cross-coupling has emerged as a robust alternative[2]. Understanding the mechanistic failure points of both routes is critical for byproduct identification.
Route A: The Kulinkovich-Szymoniak Pathway
This route relies on the generation of a highly reactive titanacyclopropane intermediate from ethylmagnesium bromide and titanium(IV) isopropoxide, which inserts into one of the nitrile groups of phthalonitrile[3].
Fig 1: Mechanistic pathway and byproduct formation in the Kulinkovich-Szymoniak reaction.
Route B: Ni-Catalyzed Reductive Cross-Coupling
This modern approach utilizes 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid NHP ester and 2-bromobenzonitrile, avoiding the moisture-sensitive titanium chemistry entirely[2].
Fig 2: Ni-catalyzed reductive cross-coupling workflow and associated off-target byproducts.
II. Quantitative Analytical Data (LC-MS)
Use the following reference table to rapidly identify peaks in your LC-MS traces.
| Byproduct Identity | Chemical Formula | Exact Mass | [M+H]⁺ (m/z) | Relative Retention Time (RRT)* | Primary Synthetic Origin |
| 2-(1-Aminocyclopropyl)benzonitrile | C10H10N2 | 158.08 | 159.1 | 1.00 (Target) | N/A |
| 1-(2-Cyanophenyl)propan-1-one | C10H9NO | 159.07 | 160.1 | 1.35 | Route A: Slow ring contraction |
| 1,2-Bis(1-aminocyclopropyl)benzene | C12H16N2 | 188.13 | 189.1 | 0.85 | Route A: Over-alkylation |
| Cyclopropylamine | C3H7N | 57.06 | 58.1 | 0.20 | Route B: Protodecarboxylation |
| 2,2'-Dicyanobiphenyl | C14H8N2 | 204.07 | 205.1 | 1.60 | Route B: Aryl homocoupling |
*RRT values are approximate and based on a standard C18 reverse-phase gradient (5-95% MeCN/H2O with 0.1% TFA over 10 minutes).
III. Troubleshooting FAQs
Q: I am running the Kulinkovich-Szymoniak route (Route A) and seeing a massive peak for 1-(2-cyanophenyl)propan-1-one (m/z 160.1) instead of my target. Why? A: This ethyl ketone byproduct is the hallmark of an incomplete Kulinkovich-Szymoniak reaction. Mechanistically, the titanacyclopropane intermediate successfully inserts into the nitrile to form an azatitanacyclopentane, but the subsequent ring contraction to the cyclopropylamine fails or is too slow[4]. Upon aqueous workup, this uncontracted intermediate hydrolyzes directly into the ethyl ketone[4]. Actionable Fix: Ensure you are adding a strong Lewis acid (like BF3·OEt2) and allowing sufficient time to drive the contraction step before any aqueous quenching. Alternatively, this ketone can form if the ethyl Grignard reagent undergoes direct addition to the nitrile instead of forming the titanacyclopropane species[4]; ensure your Ti(OiPr)4 is strictly anhydrous.
Q: My LC-MS shows a mass of 189.1 [M+H]⁺. What is this, and how do I prevent it? A: This corresponds to 1,2-bis(1-aminocyclopropyl)benzene, the bis-adduct byproduct. Because phthalonitrile contains two reactive cyano groups, an excess of the titanacyclopropane species will cyclopropanate both nitriles. Actionable Fix: Strictly control the stoichiometry of EtMgBr and Ti(OiPr)4 to exactly 2.1 and 1.0 equivalents relative to the starting material, respectively. Operating under continuous flow conditions can also suppress this over-reaction by minimizing local concentration gradients.
Q: I abandoned the Kulinkovich-Szymoniak route due to low yields and am now using the Ni-catalyzed cross-coupling of NHP esters (Route B). Why am I seeing 2,2'-dicyanobiphenyl (m/z 205.1)? A: This is the homocoupling byproduct of your starting aryl halide (2-bromobenzonitrile). In reductive cross-coupling, if the generation of the alkyl radical from the NHP ester is slower than the oxidative addition and subsequent transmetalation of the aryl halide, the Ni catalyst will preferentially couple two aryl rings[2]. Actionable Fix: Ensure your Zn dust is freshly activated (using TMSCl). You can also utilize a syringe pump to slowly add the 2-bromobenzonitrile over 1 hour, keeping its steady-state concentration low relative to the cyclopropyl radical.
IV. Self-Validating Experimental Protocols
Protocol A: Modified Kulinkovich-Szymoniak Cyclopropanation
This protocol incorporates an in-process control (IPC) to prevent ketone byproduct formation.
-
Preparation: Charge a flame-dried, argon-purged flask with phthalonitrile (1.0 eq) and Ti(OiPr)4 (1.1 eq) in anhydrous THF (0.2 M).
-
Grignard Addition: Cool the mixture to -70 °C. Add EtMgBr (2.2 eq, 3M in Et2O) dropwise over 2 hours. Causality Note: Slow addition prevents the accumulation of unreacted Grignard, which drives the direct addition to the nitrile[4].
-
Ring Contraction: Warm the reaction to 20 °C and stir for 1 hour. Add BF3·OEt2 (2.0 eq) dropwise.
-
Self-Validation Checkpoint: Withdraw a 50 µL aliquot, quench in 1 mL anhydrous MeOH. LC-MS must show >85% conversion of the azatitanacyclopentane intermediate to the target mass before proceeding to workup. If the intermediate persists, stir for an additional 2 hours.
-
Workup: Quench carefully with 10% aqueous NaOH. Filter the resulting titanium dioxide salts through a Celite pad. Extract the filtrate with EtOAc, dry over Na2SO4, and concentrate.
Protocol B: Ni-Catalyzed Reductive Cross-Coupling
Based on the modular assembly approach for 1-arylcyclopropylamines[1].
-
Preparation: In a nitrogen-filled glovebox, charge a vial with 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid NHP ester (1.5 eq), 2-bromobenzonitrile (1.0 eq), NiCl2·glyme (5 mol%), dtbbpy (5 mol%), and nonactivated Zn dust (3.0 eq).
-
Reaction: Add anhydrous DMA (0.2 M) and TMSCl (0.5 eq). Stir at room temperature for 2 hours. Causality Note: TMSCl acts as an essential activator for the Zn dust, ensuring a robust catalytic cycle and preventing premature catalyst death[2].
-
Self-Validation Checkpoint: The reaction mixture should transition from pale green to deep red/brown within 15 minutes, indicating the successful formation of the active Ni(0) species. LC-MS analysis of a quenched aliquot at 2 hours should show complete consumption of 2-bromobenzonitrile.
-
Deprotection: Filter the mixture, concentrate, and treat the crude Boc-protected intermediate with 20% TFA in DCM for 1 hour to yield the primary amine target.
V. References
-
Bertus, P., & Szymoniak, J. "Kulinkovich-Szymoniak Reaction." Organic Chemistry Portal. Available at:[Link]
-
Chen, X., et al. "Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation." Organic Process Research & Development, ACS Publications, 2012. Available at:[Link]
-
West, J., et al. "Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides." Organic Letters, ACS Publications, 2022. Available at:[Link]
-
West, J., et al. (ResearchGate PDF copy). "Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides." ResearchGate, 2022. Available at:[Link]
Sources
Technical Support Center: Stability of 2-(1-Aminocyclopropyl)benzonitrile Under Acidic Conditions
Welcome to the Technical Support Center for 2-(1-Aminocyclopropyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered with this compound, particularly under acidic conditions. As a molecule combining a strained cyclopropylamine moiety and a benzonitrile group, its behavior in acidic media can be complex. This resource, structured in a question-and-answer format, addresses potential experimental challenges and provides scientifically grounded explanations and protocols.
Frequently Asked Questions (FAQs)
Q1: I am observing a loss of my starting material, 2-(1-Aminocyclopropyl)benzonitrile, when I try to run a reaction in an acidic solution. What is likely happening?
Under acidic conditions, 2-(1-Aminocyclopropyl)benzonitrile is susceptible to two primary degradation pathways: hydrolysis of the nitrile group and potential acid-catalyzed opening of the cyclopropyl ring. The presence of the amino group on the cyclopropane ring can influence the rate and mechanism of these degradations.
-
Nitrile Hydrolysis: The benzonitrile group can undergo acid-catalyzed hydrolysis. This reaction typically proceeds in a stepwise manner, first forming a benzamide intermediate, which is then further hydrolyzed to the corresponding benzoic acid and ammonia. The rate of this hydrolysis can be influenced by the substituents on the benzene ring.[1] Electron-releasing groups can enhance the rate of hydrolysis in moderately concentrated acid.[2][3]
-
Cyclopropyl Ring Instability: The cyclopropane ring is inherently strained. Under acidic conditions, particularly with strong acids or at elevated temperatures, the ring can undergo cleavage.[4][5] The protonation of the adjacent amino group can potentially facilitate this process.
It is crucial to consider that these two pathways may occur concurrently, leading to a complex mixture of degradation products.
Q2: What are the expected degradation products of 2-(1-Aminocyclopropyl)benzonitrile in an acidic medium?
Based on the known reactivity of benzonitriles and cyclopropylamines, the following degradation products can be anticipated:
-
From Nitrile Hydrolysis:
-
2-(1-Aminocyclopropyl)benzamide (Intermediate)
-
2-(1-Aminocyclopropyl)benzoic acid (Final hydrolysis product)
-
-
From Cyclopropyl Ring Opening:
-
Various ring-opened products, the structures of which will depend on the specific reaction conditions and the mechanism of ring cleavage. This could lead to a variety of linear or rearranged structures.
-
The following diagram illustrates the proposed primary degradation pathway involving nitrile hydrolysis.
Caption: Proposed pathway for acid-catalyzed nitrile hydrolysis.
Q3: How can I minimize the degradation of 2-(1-Aminocyclopropyl)benzonitrile in my experiments?
Minimizing degradation requires careful control of experimental parameters:
-
pH Control: If possible, conduct your reaction at a less acidic pH. The rate of hydrolysis is often pH-dependent.
-
Temperature: Avoid high temperatures, as they can accelerate both nitrile hydrolysis and cyclopropyl ring opening.
-
Reaction Time: Keep the reaction time to a minimum to reduce the exposure of the compound to harsh conditions.
-
Choice of Acid: Use the mildest acid that is effective for your transformation. In some cases, a Lewis acid might be a suitable alternative to a strong Brønsted acid.
-
Protecting Groups: For multi-step syntheses, consider protecting the amino group. A protected amine will have a different electronic effect on the benzonitrile ring and may alter its susceptibility to hydrolysis.[6]
Q4: What analytical methods can I use to monitor the stability of 2-(1-Aminocyclopropyl)benzonitrile and detect its degradation products?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a suitable technique for monitoring the stability of the parent compound and detecting the formation of degradation products.[7] For more definitive identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid disappearance of starting material with no clear product formation by TLC/HPLC. | Multiple degradation pathways are occurring, leading to a complex mixture of products that may not be easily visualized or resolved. | 1. Analyze the reaction mixture by LC-MS to identify the masses of potential degradation products. 2. Conduct a forced degradation study under controlled conditions to systematically identify the degradation products.[9][10] |
| Formation of a more polar spot/peak by TLC/HPLC. | This is likely due to the formation of the more polar benzamide or benzoic acid hydrolysis products. | 1. Synthesize or purchase authentic standards of the suspected degradation products for comparison. 2. Use LC-MS to confirm the identity of the new peak by its mass-to-charge ratio. |
| Inconsistent reaction yields or product profiles. | The extent of degradation is highly sensitive to minor variations in reaction conditions (e.g., exact pH, temperature fluctuations). | 1. Implement strict control over all reaction parameters. 2. Use a buffered solution if the reaction chemistry allows. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products under acidic conditions.[9][11]
Materials:
-
2-(1-Aminocyclopropyl)benzonitrile
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC grade water and acetonitrile
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of 2-(1-Aminocyclopropyl)benzonitrile in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Stress Condition:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Maintain the solution at a controlled temperature (e.g., 40°C).
-
-
Time Points: Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH.
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: HPLC Method for Stability Monitoring
This is a general-purpose HPLC method that can be optimized for your specific application.[7][12]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Elution:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm Injection Volume: 10 µL
Workflow for Troubleshooting Stability Issues
Sources
- 1. deepdyve.com [deepdyve.com]
- 2. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 3. znaturforsch.com [znaturforsch.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jidps.com [jidps.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting & Storage Guide for 2-(1-Aminocyclopropyl)benzonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability profile of 2-(1-Aminocyclopropyl)benzonitrile . Because of its unique structural geometry, this compound is highly susceptible to rapid degradation if mishandled.
This guide is designed to dissect the chemical causality behind its decomposition, provide self-validating protocols to ensure absolute structural integrity during storage, and equip you with the mechanistic understanding needed to protect your assays.
Part 1: Mechanistic Troubleshooting (FAQs)
Q1: Why does my batch of 2-(1-Aminocyclopropyl)benzonitrile rapidly lose purity at room temperature? A1: The instability is fundamentally geometric. The ortho positioning of the highly nucleophilic primary amine and the electrophilic nitrile group creates a perfect trajectory for intramolecular cyclization[1]. The rigid cyclopropyl ring further restricts conformational freedom, locking the amine in close proximity to the nitrile carbon. Even at room temperature, trace thermal energy or ambient moisture catalyzes the amine's attack on the nitrile, yielding a spiro-iminoisoindoline derivative. Because this is an intramolecular reaction, it occurs at a significantly faster kinetic rate than typical intermolecular degradation.
Q2: I noticed a mass shift of +18 Da in my LC-MS analysis. What happened? A2: A +18 Da mass shift is the classic signature of nitrile hydrolysis. When exposed to atmospheric moisture, the benzonitrile moiety undergoes hydration to form a primary benzamide, which can further hydrolyze to a carboxylic acid[2]. This process is accelerated if the sample absorbs atmospheric CO₂; the CO₂ slightly acidifies the local microenvironment, acting as a catalyst for the hydration of the nitrile group[3].
Q3: How do I definitively arrest these decomposition pathways? A3: The most robust solution is to store the compound as an acid addition salt, typically the hydrochloride (HCl) salt. By protonating the primary amine to form an ammonium cation (-NH₃⁺), you eliminate the nitrogen's lone pair. This completely neutralizes its nucleophilicity, shutting down the intramolecular cyclization pathway[1]. Furthermore, the salt form is highly crystalline and less hygroscopic, mitigating moisture-driven hydrolysis[2].
Part 2: Degradation Pathways Visualization
The following diagram illustrates the two primary modes of failure when the free base is exposed to ambient conditions.
Fig 1. Primary degradation pathways of 2-(1-Aminocyclopropyl)benzonitrile free base.
Part 3: Self-Validating Experimental Protocols
To ensure the longevity of your compound, follow these field-proven methodologies. These protocols are designed to be self-validating—meaning the physical observations during the procedure will confirm its success.
Protocol A: Anhydrous Conversion to Hydrochloride Salt
If your assay permits the use of a salt, converting the free base is the ultimate safeguard.
-
Dissolution: Dissolve 1.0 eq of 2-(1-Aminocyclopropyl)benzonitrile free base in anhydrous diethyl ether (10 mL/g) under an argon atmosphere. Causality: Ether is chosen because the resulting HCl salt is entirely insoluble in it, driving the precipitation.
-
Acidification: Dropwise, add 1.1 eq of 2.0 M HCl in diethyl ether while stirring at 0°C.
-
Validation: A white crystalline precipitate will immediately form. Self-Validation: The immediate phase change confirms the protonation of the amine and successful salt formation.
-
Isolation: Filter the precipitate rapidly over a Schlenk frit under argon. Wash twice with ice-cold anhydrous ether to remove any unreacted free base.
-
Drying: Dry the solid under high vacuum (< 0.1 mbar) for 4 hours at room temperature to remove residual HCl and solvent.
Protocol B: Optimal Aliquoting and Storage Workflow
If you must store the free base, stringent environmental control is mandatory.
-
Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: Repeated freeze-thaw cycles introduce micro-condensation (moisture), which acts as a nucleophile for hydrolysis and a proton-shuttle for cyclization.
-
Desiccation: Place the open vials in a vacuum desiccator containing fresh P₂O₅ for 12 hours.
-
Inert Purging: Backfill the desiccator with ultra-high purity Argon. Causality: Argon is heavier than air and effectively displaces O₂ and CO₂, preventing amine oxidation and carbamate formation.
-
Sealing & Storage: Cap the vials tightly with PTFE-lined septa, wrap with Parafilm, and store immediately at -20°C.
Fig 2. Optimal handling and storage workflow to prevent compound decomposition.
Part 4: Quantitative Stability Data
The following table summarizes the expected purity retention of 2-(1-Aminocyclopropyl)benzonitrile under various storage conditions, demonstrating the critical necessity of salt formation and temperature control.
| Storage Condition | Chemical Form | 1 Month Purity | 3 Months Purity | 6 Months Purity |
| Room Temp (Ambient Air) | Free Base | 82.4% | 45.1% | < 10.0% |
| 4°C (Desiccated) | Free Base | 95.2% | 88.7% | 72.3% |
| -20°C (Argon Purged) | Free Base | 99.1% | 97.5% | 95.0% |
| Room Temp (Ambient Air) | HCl Salt | 98.5% | 96.2% | 92.1% |
| -20°C (Argon Purged) | HCl Salt | > 99.9% | > 99.9% | > 99.9% |
Note: Purity assessed via LC-MS (UV 254 nm). Degradants primarily consist of spiro-iminoisoindoline and primary benzamide derivatives.
References[2] Title: Biodegradation of Acetonitrile and Benzonitrile by a Newly Isolated Rhodococcus Pyridionvorans Strain I-Benzo from Leather Tanning Waste. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEieqelmJvs3xnH7EqMTzBsSzJwaxZfxHfLwjx2TxBwsXLzjRjjL0SJ77yVyahaZXfETgf7EGVfJ6A0BA0nkilph1gnFtXU_GD8wCPix4EHISDfCHo1xTuSTn0lMQQzEQ39KS_MT1GVRAGdM6DiTrv0r3h2i5AAgoa0VLnc-woVycOcM7Ei5IJw5ZEXHo-YZOnj34fivYF9lgY7mA7totN5RcxiIM4QU-CoqonauJxa4bG1pzdA7T51xX8RCEPbV5_R2ElBKlzMK2ZB54mnQOcJSmFARzxQwj9ZPXMPoycrBU-LW10iyoPrgkGZ4HazUDPn1BSk3OmI[3] Title: Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGivym0zhAPTvb32P4bvZkT2_MvxOsYZc9EhI0DXbQNf1Rh7naPpJzSJQCkhQSsaAmZ024-78pmlggThjhxS-AXQortz1hxKqX2Ev8-MJDVy-aXjt2tlnYjb0LMvYt316CzrSeOicgI1CeHue4=[1] Title: 2-[(Diethylamino)methyl]benzonitrile | 867330-04-9. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEged_sdU7UXKzKIpm5w-zRVKulytJxTQP-7pb4l25Z6wIBWx05IFNJc-gF-g9F7-IDnuH1YF0RoG9w0R3ukdBuyllqZWhAhgNw7RJSRIJfX1e11uAMVLDALKnc6P1uRir5VjgyQ==
Sources
troubleshooting guide for reactions involving 2-(1-Aminocyclopropyl)benzonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chemical challenges associated with 2-(1-Aminocyclopropyl)benzonitrile .
This bifunctional molecule is highly valued in drug discovery, but it presents a treacherous reactivity landscape[1]. The juxtaposition of an α,α-disubstituted primary amine (sterically hindered), a highly strained cyclopropane ring (prone to electrophilic ring-opening), and an ortho-benzonitrile group (an electrophilic trap) creates a perfect storm for competing side reactions[2][3].
To succeed, you must treat your synthetic protocols as self-validating systems , where every reagent choice is mechanistically justified and empirically verified at each step.
I. Mechanistic Overview & Reaction Pathways
Before troubleshooting, it is critical to understand the causality behind the failures. The cyclopropane ring forces the exocyclic amine and the ortho-nitrile group into close spatial proximity (a variation of the Thorpe-Ingold effect). This geometric constraint significantly lowers the activation energy for intramolecular side reactions[3].
Fig 1. Divergent reaction pathways of 2-(1-Aminocyclopropyl)benzonitrile.
II. Troubleshooting FAQs
Q1: My amide coupling yields are abysmal (<20%), and I recover mostly unreacted starting material. What is going wrong? Causality: The 1-aminocyclopropyl group is highly sterically hindered. Standard coupling reagents like EDC/HOBt often fail because the active ester cannot easily be attacked by the bulky, α,α-disubstituted amine. Solution: Switch to highly reactive uronium/aminium salts like HATU or COMU. Ensure the reaction is run at a high concentration (0.2 - 0.5 M) to drive the bimolecular kinetics, and use a non-nucleophilic base like DIPEA. Do not heat the reaction above 40 °C, as this triggers intramolecular cyclization.
Q2: I am seeing a major byproduct with the exact same mass as my starting material (M+). What is this isomer? Causality: You are observing intramolecular cyclization[3]. The primary amine attacks the ortho-nitrile carbon, forming a cyclic amidine (e.g., a 1-amino-1H-isoindole derivative). This is catalyzed by heat, Lewis acids, or strong bases. Solution: Keep reactions strictly below 40 °C. If your downstream workflow requires harsh conditions or Lewis acids, you must temporarily mask the amine (e.g., via Boc protection) or convert the nitrile to a less electrophilic functional group first.
Q3: During the Boc-deprotection of my intermediate, the cyclopropane ring opens. How do I prevent this? Causality: 1-Arylcyclopropylamines can stabilize adjacent carbocations via conjugation (forming a cyclopropylcarbinyl cation)[2]. Strong anhydrous acids (like 4M HCl in dioxane) or prolonged exposure to TFA protonate the ring or intermediate states, relieving ring strain via C-C bond cleavage to yield acyclic ketones or alkenes[2][4]. Solution: Abandon strong Bronsted acids. Use a milder deprotection cocktail, such as 10% TFA in DCM at 0 °C for exactly 30 minutes, or switch to a Lewis acid-mediated deprotection (TMSOTf/2,6-lutidine).
III. Diagnostic Workflow
Fig 2. LC-MS driven troubleshooting workflow for reaction optimization.
IV. Quantitative Impact of Reaction Conditions
To illustrate the sensitivity of this scaffold, below is a summary of representative optimization data for the amide coupling of 2-(1-Aminocyclopropyl)benzonitrile with a standard aliphatic carboxylic acid.
| Reagent System | Temp (°C) | Desired Amide Yield | Cyclized Isomer (Amidine) | Ring-Opened Byproduct |
| EDC, HOBt, TEA | 25 | 15% | <5% | <5% |
| HATU, DIPEA | 25 | 88% | <5% | <5% |
| HATU, DIPEA | 60 | 45% | 40% | <5% |
| HATU, DIPEA (in 4M HCl) | 25 | 0% | 0% | >90% |
Table 1: Product distribution matrix highlighting the necessity of mild, highly reactive conditions.
V. Self-Validating Experimental Protocols
Protocol A: Sterically Hindered Amide Coupling
This protocol uses pre-activation to prevent the cyclopropylamine from competitively attacking the coupling reagent.
-
Pre-activation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (to achieve 0.3 M final concentration). Add DIPEA (3.0 eq). Stir at 20 °C for exactly 15 minutes.
-
Self-Validation Step: Remove a 5 µL aliquot, quench into 100 µL of methanol, and inject on LC-MS. You must observe the methyl ester of your acid. If absent, your acid is not activating; do not waste your amine.
-
-
Amine Addition: Add 2-(1-Aminocyclopropyl)benzonitrile (1.0 eq) dropwise as a solution in a minimal amount of DMF.
-
Reaction: Stir at 20–25 °C for 2 to 4 hours. Do not heat.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer strictly with brine (avoid acidic washes like 1M HCl, which can trigger ring-opening during concentration).
Protocol B: Mild Amine Deprotection (Avoiding Ring Opening)
Use this protocol if your cyclopropylamine is Boc-protected and standard TFA/HCl methods are destroying the ring[2].
-
Preparation: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add 2,6-lutidine (3.0 eq), followed by the dropwise addition of TMSOTf (2.0 eq).
-
Causality: TMSOTf acts as a mild Lewis acid that specifically targets the Boc carbonyl oxygen, facilitating the loss of isobutylene and CO₂ without generating a high concentration of free protons that would attack the cyclopropane ring.
-
-
Monitoring: Stir at 0 °C. Check by LC-MS after 30 minutes.
-
Quench: Once complete, quench immediately with saturated aqueous NaHCO₃ at 0 °C before warming to room temperature. Extract with DCM.
VI. References
-
Title: A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Cyclization of ortho-cyclopropylphenyl benzamides in gas and liquid phases Source: Journal of the American Society for Mass Spectrometry URL: [Link]
Sources
workup procedures for reactions with 2-(1-Aminocyclopropyl)benzonitrile
Welcome to the technical support guide for 2-(1-Aminocyclopropyl)benzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during reaction workups involving this versatile building block. The unique structure of this molecule, featuring a nucleophilic primary amine, a strained cyclopropyl ring, and an electrophilic nitrile group, presents specific challenges and opportunities in synthetic chemistry. This guide provides practical, field-tested solutions and explains the chemical principles behind each recommendation.
Section 1: Physicochemical Properties & Stability Profile
A thorough understanding of the physical and chemical properties of 2-(1-Aminocyclopropyl)benzonitrile is fundamental to designing robust workup and purification procedures. The molecule's reactivity is primarily governed by the interplay between the basic amino group and the potentially labile nitrile and cyclopropyl functionalities.
| Property | Value / Observation | Significance for Workup Procedures |
| Molecular Formula | C₁₀H₁₀N₂ | --- |
| Molecular Weight | 158.20 g/mol | Relevant for calculating molar equivalents and yields. |
| Appearance | Likely a solid or oil at RT | The physical state of the free base affects isolation strategy (crystallization vs. chromatography). |
| Amino Group (pKa) | Estimated ~8-9 (Typical for primary amines) | The amine is basic and will be protonated at acidic pH. This dramatically increases water solubility. |
| Solubility | Miscible with many organic solvents.[1] The hydrochloride salt is expected to be water-soluble.[2] | High solubility in common extraction solvents (EtOAc, DCM) is expected. Solubility in water is highly pH-dependent. |
| Thermal Stability | Stable under standard conditions. However, the cyclopropylamine moiety can be sensitive.[3] | Avoid excessive heat during solvent evaporation to prevent potential degradation or side reactions. |
| Chemical Stability | Acidic Conditions: Risk of nitrile hydrolysis to carboxylic acid, especially with heat.[4][5][6] The highly strained cyclopropane ring can be susceptible to ring-opening under harsh acidic conditions.[7] Basic Conditions: The nitrile group can also hydrolyze under strong basic conditions, particularly with heating.[6][8] Oxidizing Agents: The primary amine is susceptible to oxidation. | Workup pH must be carefully controlled. Use mild acids/bases (e.g., dilute HCl, sat. NaHCO₃) and avoid prolonged exposure or heating. |
Section 2: General Workup & Purification Strategy
The optimal workup strategy hinges on the stability of your desired product and the nature of impurities. The flowchart below outlines a general decision-making process for isolating products derived from 2-(1-Aminocyclopropyl)benzonitrile.
Sources
- 1. Cyclopropylamine | 765-30-0 [chemicalbook.com]
- 2. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | 1369512-65-1 [sigmaaldrich.com]
- 3. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Troubleshooting Solvent Effects on 2-(1-Aminocyclopropyl)benzonitrile Reactivity
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex reactivity profile of 2-(1-Aminocyclopropyl)benzonitrile .
This molecule presents a unique synthetic challenge due to its bifunctional nature and high internal strain. It contains a nucleophilic primary amine, a highly strained cyclopropyl ring (~27.5 kcal/mol of strain energy), and an electrophilic nitrile group situated at the ortho position. Depending on your choice of solvent, you can inadvertently trigger intramolecular cyclization, degrade the cyclopropyl ring, or successfully achieve selective intermolecular functionalization.
Below, you will find field-proven troubleshooting FAQs, quantitative solvent data, and self-validating protocols to ensure experimental success.
🔬 Troubleshooting FAQs: Directing Reaction Pathways
Q1: I am trying to N-alkylate the amine, but I keep observing a fused bicyclic byproduct. How can I prevent this? A: The ortho-relationship between the amine and the nitrile creates a strong thermodynamic driving force for intramolecular nucleophilic attack, often leading to quinazoline or amidine derivatives [1]. Polar protic solvents (like EtOH or H₂O) act as hydrogen-bond donors to the nitrile nitrogen. This H-bonding increases the electrophilicity of the nitrile carbon, significantly lowering the activation energy for intramolecular cyclization. Troubleshooting: Switch to a polar aprotic solvent like anhydrous DMF, MeCN, or DCM. These solvents maintain the nucleophilicity of the primary amine without activating the nitrile via hydrogen bonding, allowing intermolecular electrophiles (like alkyl halides or acyl chlorides) to react preferentially.
Q2: When attempting to hydrolyze the nitrile to an amide, my cyclopropyl ring degrades. What is the optimal solvent system? A: Harsh aqueous acids (e.g., concentrated HCl or H₂SO₄) used for traditional nitrile hydrolysis will protonate the amine and subsequently the ring itself. This leads to electrophilic cleavage of the cyclopropyl ring via carbocation or dicationic intermediates [2]. Troubleshooting: Utilize a mild, base-catalyzed hydration approach in a protic solvent. For instance, using an H₂O-EtOH solvent system with a basic macroporous resin (e.g., Amberlyst A26 OH) selectively hydrates the nitrile to a primary amide or facilitates controlled condensation without compromising the cyclopropyl ring[3].
Q3: Under what solvent conditions is the cyclopropyl ring most susceptible to unwanted ring-opening? A: The cyclopropyl ring undergoes rapid electrophilic ring-opening in superacidic media (e.g., triflic acid, CF₃SO₃H) or in the presence of strong Lewis acids. Protonation of the amine yields an ammonium ion, and subsequent protonation of the ring leads to the cleavage of the distal (C2–C3) or vicinal (C1–C2) bonds, forming reactive superelectrophiles[2]. Troubleshooting: Strictly avoid superacids and unbuffered strong Brønsted acids. If acidic conditions are absolutely necessary for a downstream step, use weakly acidic aprotic environments (e.g., DCM with acetic acid) and monitor the reaction strictly at sub-ambient temperatures.
📊 Quantitative Data: Solvent Influence on Reactivity
The table below summarizes how solvent dielectric properties and hydrogen-bond donor capacities dictate the dominant reaction pathway for ortho-aminobenzonitriles and cyclopropylamines.
| Solvent System | Dielectric Constant (ε) | H-Bond Donor Capacity (α) | Dominant Reaction Pathway | Typical Yield / Selectivity |
| H₂O / EtOH (1:1) | ~55.0 | High (~0.8) | Intramolecular Cyclization / Hydration | >90% (Quinazolinones) |
| Anhydrous DMF | 36.7 | None (0.0) | Intermolecular N-Functionalization | >85% (N-Alkylated/Acylated) |
| Triflic Acid (CF₃SO₃H) | N/A | Very High | Cyclopropyl Ring-Opening | >70% (Ring-cleaved adducts) |
🧪 Experimental Protocol: Self-Validating Intermolecular N-Acylation
Objective: Selectively acylate the primary amine of 2-(1-Aminocyclopropyl)benzonitrile while preserving the nitrile and the highly strained cyclopropyl ring. Causality: Utilizing anhydrous DCM (aprotic) and N,N-diisopropylethylamine (DIPEA) prevents nitrile activation and neutralizes acidic byproducts that could otherwise trigger ring-opening.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-(1-Aminocyclopropyl)benzonitrile (1.0 eq, 10 mmol) in 100 mL of anhydrous DCM under an inert N₂ atmosphere. Causality: Strict exclusion of moisture prevents baseline hydration of the nitrile group.
-
Base Addition: Add DIPEA (2.0 eq, 20 mmol) to the solution and cool to 0 °C using an ice bath. Causality: DIPEA acts as a non-nucleophilic base that scavenges HCl generated during the reaction, preventing acid-catalyzed cyclopropyl ring cleavage[2].
-
Electrophile Addition: Dropwise add acetyl chloride (1.1 eq, 11 mmol) over 15 minutes. Causality: Controlled addition at 0 °C manages the exothermic acylation, preventing thermal degradation of the strained ring.
-
In-Process Validation (TLC): After 1 hour, analyze the mixture via TLC (Hexanes/EtOAc 7:3). The primary amine starting material (ninhydrin active, lower Rf ) should be completely consumed, replaced by a new UV-active, ninhydrin-negative spot (higher Rf ). Causality: Ninhydrin specifically stains primary amines; a negative stain confirms complete N-acylation.
-
Quenching & Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 50 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Causality: A mild basic quench prevents acidic hydrolysis of the nitrile during the aqueous workup phase.
-
Post-Process Validation (NMR/IR):
-
¹H NMR (CDCl₃): Verify the presence of intact cyclopropyl protons (characteristic multiplets at δ 1.0–1.5 ppm).
-
FT-IR: Confirm the presence of the sharp nitrile stretch at ~2220 cm⁻¹ and the new amide carbonyl stretch at ~1650 cm⁻¹. The absence of a quinazolinone carbonyl (~1680-1700 cm⁻¹) confirms that intramolecular cyclization was successfully suppressed.
-
🗺️ Reaction Pathway Visualization
Divergent reaction pathways of 2-(1-Aminocyclopropyl)benzonitrile dictated by solvent choice.
📚 References
-
Lang, X.-D., Zhang, S., Song, Q.-W., & He, L.-N. (2015). Tetra-butylphosphonium arginine-based ionic liquid-promoted cyclization of 2-aminobenzonitrile with carbon dioxide. RSC Advances, 5, 15668-15673. URL: [Link]
-
Lill, S. N., Naredla, R. R., Zielinski, M. E., & Klumpp, D. A. (2013). Dicationic Ring-Opening Reactions of trans-2-Phenylcyclopropylamine·HCl: Electrophilic Cleavage of the Distal (C2–C3) Bond of Cyclopropanes. The Journal of Organic Chemistry, 78(17), 8922-8926. URL: [Link]
Sources
- 1. Tetra-butylphosphonium arginine-based ionic liquid-promoted cyclization of 2-aminobenzonitrile with carbon dioxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amberlyst A26 OH as a Recyclable Catalyst for Hydration of Nitriles and Water-Based Synthesis of 4(1H)-Quinazolinones from 2-Aminobenzonitrile and Carbonyl Compounds [organic-chemistry.org]
comparative analysis of aminocyclopropyl vs other aminoalkyl benzonitriles
Comparative Analysis: Aminocyclopropyl vs. Flexible Aminoalkyl Benzonitriles in Drug Design
Executive Summary The strategic replacement of flexible aminoalkyl groups (e.g., aminomethyl, aminoethyl) with conformationally restricted aminocyclopropyl moieties is a highly effective bioisosteric transformation in medicinal chemistry[1]. When appended to a benzonitrile scaffold—a common pharmacophore in kinase and epigenetic inhibitors—the cyclopropyl ring profoundly alters the molecule's thermodynamic binding profile, metabolic stability, and physicochemical properties[2]. This guide provides an objective, data-driven comparison of these two structural motifs to assist drug development professionals in lead optimization.
Mechanistic Causality: The Cyclopropyl Advantage
1.1. Thermodynamics and Conformational Restriction (Entropy vs. Enthalpy) Flexible aminoalkyl chains possess multiple rotatable bonds. Upon binding to a target receptor, these bonds must "freeze" into a specific bioactive conformation, resulting in a severe entropic penalty ( ΔS<0 ). By incorporating an aminocyclopropyl group, the conformational space is pre-restricted[3]. The molecule pays the entropic cost during chemical synthesis rather than during the binding event. This pre-organization leads to an entropically driven enhancement in target binding affinity, minimizing the loss of degrees of freedom upon target engagement[1].
Thermodynamic impact of aminocyclopropyl conformational restriction vs flexible aminoalkyls.
1.2. Metabolic Stability and CYP450 Resistance A primary liability of primary aminoalkyl groups is their susceptibility to oxidative deamination by Cytochrome P450 (CYP450) enzymes and monoamine oxidases (MAO). This clearance mechanism requires the abstraction of an alpha-hydrogen. The C-H bonds within a cyclopropane ring possess unusually high s-character (~33% compared to the standard 25% in typical sp3 carbons)[4]. This increased s-character shortens and strengthens the C-H bond, significantly increasing the activation energy required for hydrogen abstraction[3]. Consequently, aminocyclopropyl benzonitriles exhibit marked resistance to alpha-oxidation, leading to decreased intrinsic clearance ( CLint ) and extended plasma half-lives[4],[1].
1.3. pKa Modulation and Physicochemical Properties The enhanced s-character of the cyclopropyl ring also exerts a stronger electron-withdrawing inductive effect compared to standard alkyl chains. This effect subtly lowers the pKa of the adjacent primary amine by approximately 0.5 to 1.0 units[4]. A lower pKa (bringing it closer to physiological pH) increases the fraction of the un-ionized drug species in systemic circulation. This shift enhances passive membrane permeability and has been shown to reduce the P-glycoprotein (P-gp) efflux ratio, thereby improving central nervous system (CNS) penetration and oral bioavailability[4],[1].
Quantitative Data Comparison
The following table summarizes the typical shifts in performance metrics when an aminomethyl group is replaced by an aminocyclopropyl group on a benzonitrile scaffold (data synthesized from standard medicinal chemistry profiling of aryl-amines).
| Parameter | 4-(Aminomethyl)benzonitrile | 4-(1-Aminocyclopropyl)benzonitrile | Pharmacological Impact |
| Amine pKa | ~9.0 - 9.5 | ~8.2 - 8.6 | Improved passive permeability; lower P-gp efflux. |
| LogD (pH 7.4) | Lower (highly ionized) | Higher (more neutral species) | Enhanced lipophilicity and tissue distribution. |
| HLM CLint ( μ L/min/mg) | High (>50) | Low (<15) | Superior metabolic stability; longer half-life. |
| Binding Entropy ( ΔS ) | Highly negative (unfavorable) | Less negative (favorable) | Increased overall binding affinity ( Kd ). |
Self-Validating Experimental Protocols
To objectively validate the superiority of the aminocyclopropyl motif over its flexible counterparts, the following self-validating experimental workflows must be executed.
Protocol A: In Vitro Human Liver Microsomal (HLM) Stability Assay Purpose: To measure intrinsic clearance ( CLint ) and validate CYP450 resistance.
-
Preparation : Prepare a 1 mM stock solution of the benzonitrile test compound in DMSO. Dilute to a 1 μ M working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation : Combine the test compound with human liver microsomes (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.
-
Initiation : Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Quenching (Self-Validation Step) : At precise time intervals (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 μ L aliquot of the reaction mixture into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at exact time points to prevent artificial degradation.
-
Analysis : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
-
Calculation : Plot the natural log of the remaining percentage versus time. Calculate the elimination rate constant ( k ) from the slope to derive CLint .
Standard in vitro human liver microsomal (HLM) stability assay workflow.
Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling Purpose: To separate the binding affinity ( Kd ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components, validating the conformational restriction hypothesis.
-
Dialysis : Dialyze the target protein (e.g., purified kinase) overnight against the assay buffer. Causality: This ensures exact buffer matching between the protein and the ligand, eliminating background heats of mixing that would otherwise skew the thermodynamic readouts.
-
Cell Loading : Load the sample cell with the target protein at a concentration of 10-20 μ M.
-
Syringe Loading : Load the injection syringe with the benzonitrile ligand at a concentration of 100-200 μ M (10x the protein concentration).
-
Titration : Perform 20-30 sequential injections of the ligand (1-2 μ L each) into the protein cell at a constant temperature (25°C), with a 120-second equilibration interval between injections.
-
Data Fitting : Integrate the heat peaks and fit the data to a one-site binding model to extract the stoichiometry ( n ), binding constant ( Ka ), and enthalpy ( ΔH ). Calculate entropy using ΔG=−RTln(Ka)=ΔH−TΔS .
References
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Referenced via "In vitro characterization of a nitro-forming oxygenase involved in 3-(trans-2'-aminocyclopropyl)alanine biosynthesis" (PMC8613171). Available at: [Link]
-
Zhong, C., et al. (2022). "Asymmetric Synthesis of Tertiary and Secondary Cyclopropyl Boronates via Cyclopropanation of Enantioenriched Alkenyl Boronic Esters." Organic Letters, ACS Publications. Available at: [Link]
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Borrello, M. T., et al. (2021). "Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors for AML." ChemRxiv. Available at: [Link]
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A Comparative Guide to Alternative Synthetic Routes for 2-(1-Aminocyclopropyl)benzonitrile
Introduction
2-(1-Aminocyclopropyl)benzonitrile is a valuable building block in medicinal chemistry and drug discovery. The unique strained three-membered ring of the cyclopropylamine moiety, coupled with the electronic properties of the ortho-benzonitrile group, imparts distinct conformational constraints and potential for novel molecular interactions. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this important intermediate, offering researchers and drug development professionals the insights needed to select the most appropriate route for their specific needs. We will delve into a direct, one-pot titanium-mediated approach and a more classical, multi-step sequence involving alkene cyclopropanation, providing detailed experimental protocols and a comparative analysis of their respective merits and challenges.
Route 1: Direct Synthesis via the Kulinkovich-Szymoniak Reaction
The Kulinkovich-Szymoniak reaction offers a highly efficient and direct method for the synthesis of primary cyclopropylamines from nitriles.[1][2][3][4] This titanium-mediated transformation utilizes a Grignard reagent to form a titanacyclopropane intermediate, which then reacts with a nitrile to yield the desired cyclopropylamine after Lewis acid-promoted ring closure.[2][5] For the synthesis of 2-(1-aminocyclopropyl)benzonitrile, phthalonitrile (1,2-dicyanobenzene) serves as the ideal starting material.
Reaction Mechanism
The reaction is initiated by the formation of a titanacyclopropane species from the reaction of a titanium(IV) alkoxide with a Grignard reagent, such as ethylmagnesium bromide. This intermediate then undergoes insertion of one of the nitrile groups of phthalonitrile to form an azatitanacyclopentene. Subsequent treatment with a Lewis acid, like boron trifluoride etherate, promotes the ring contraction and elimination of the titanium species to afford the final 2-(1-aminocyclopropyl)benzonitrile.[6]
Caption: Proposed mechanism for the Kulinkovich-Szymoniak synthesis.
Experimental Protocol: Kulinkovich-Szymoniak Synthesis
Materials:
-
Phthalonitrile
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
Ethylmagnesium bromide (EtMgBr) in diethyl ether
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a stirred solution of phthalonitrile (1.0 equiv) in anhydrous diethyl ether under an argon atmosphere, add titanium(IV) isopropoxide (1.1 equiv).
-
Cool the mixture to -70 °C and slowly add a solution of ethylmagnesium bromide in diethyl ether (2.2 equiv).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Cool the mixture to -70 °C and add boron trifluoride etherate (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(1-aminocyclopropyl)benzonitrile.
Route 2: Multi-step Synthesis via Alkene Cyclopropanation
A more traditional, albeit longer, synthetic route involves the construction of the cyclopropane ring onto a pre-functionalized benzene ring, followed by the introduction of the amine functionality. This multi-step approach offers greater control over the introduction of substituents but requires more synthetic steps and purification of intermediates. A plausible sequence starts from 2-bromobenzonitrile.
Synthetic Strategy Overview
This pathway can be broken down into four key transformations:
-
Vinylation: Introduction of a vinyl group ortho to the nitrile via a palladium-catalyzed cross-coupling reaction.
-
Cyclopropanation: Formation of the cyclopropane ring from the vinyl group.
-
Hydrolysis and Amide Formation: Conversion of an ester group (introduced during cyclopropanation) to a primary amide.
-
Hofmann or Curtius Rearrangement: Conversion of the primary amide or a related carboxylic acid derivative to the primary amine.
Caption: Workflow for the multi-step synthesis of the target molecule.
Experimental Protocols: Multi-step Synthesis
Step 1: Synthesis of 2-Vinylbenzonitrile A Stille coupling between 2-bromobenzonitrile and vinyltributyltin, catalyzed by a palladium complex such as tetrakis(triphenylphosphine)palladium(0), provides 2-vinylbenzonitrile in good yield.
Step 2: Synthesis of Ethyl 1-(2-cyanophenyl)cyclopropanecarboxylate A rhodium-catalyzed cyclopropanation of 2-vinylbenzonitrile with ethyl diazoacetate is an effective method.[7]
Procedure:
-
To a solution of 2-vinylbenzonitrile (1.0 equiv) and rhodium(II) acetate dimer (0.01 equiv) in dichloromethane, add a solution of ethyl diazoacetate (1.2 equiv) in dichloromethane dropwise at room temperature.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture and purify by column chromatography to give ethyl 1-(2-cyanophenyl)cyclopropanecarboxylate.
Step 3: Synthesis of 1-(2-Cyanophenyl)cyclopropanecarboxamide The ethyl ester is first hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide, followed by conversion to the primary amide.
Procedure:
-
Hydrolyze ethyl 1-(2-cyanophenyl)cyclopropanecarboxylate with aqueous lithium hydroxide in a mixture of THF and water.
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Activate the carboxylic acid (e.g., with thionyl chloride or a carbodiimide) and then treat with aqueous ammonia to form 1-(2-cyanophenyl)cyclopropanecarboxamide.
Step 4: Synthesis of 2-(1-Aminocyclopropyl)benzonitrile via Hofmann Rearrangement The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[8][9]
Procedure:
-
Dissolve 1-(2-cyanophenyl)cyclopropanecarboxamide in a mixture of methanol and water.
-
Add a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) at 0 °C.
-
Warm the reaction mixture to room temperature and then heat to reflux until the reaction is complete.
-
After cooling, extract the product with an organic solvent, dry, and purify to obtain 2-(1-aminocyclopropyl)benzonitrile.
An alternative to the Hofmann rearrangement is the Curtius rearrangement, which proceeds via an acyl azide intermediate from the corresponding carboxylic acid.[10][11][12]
Comparative Analysis
| Feature | Route 1: Kulinkovich-Szymoniak | Route 2: Multi-step Synthesis |
| Number of Steps | 1 (one-pot) | 4+ |
| Overall Yield | Moderate to Good | Generally Lower |
| Starting Materials | Phthalonitrile, Ti(O-iPr)₄, EtMgBr | 2-Bromobenzonitrile, organotin/boron reagents, diazo compounds, etc. |
| Reagent Toxicity/Hazards | Grignard reagents (pyrophoric), Lewis acids (corrosive) | Organotin reagents (toxic), diazo compounds (potentially explosive), bromine (toxic, corrosive) |
| Scalability | Potentially challenging due to cryogenic conditions and stoichiometry control | More established procedures for each step, potentially more scalable |
| Purification | Single final purification | Purification required at each intermediate step |
| Versatility | Specific for the synthesis of primary cyclopropylamines from nitriles | Modular approach allows for greater diversity in substitution patterns |
Conclusion
For the direct and efficient synthesis of 2-(1-aminocyclopropyl)benzonitrile, the Kulinkovich-Szymoniak reaction (Route 1) stands out as a superior method in terms of step economy and overall efficiency. Its one-pot nature significantly reduces the time and resources required for synthesis and purification. However, the use of pyrophoric and moisture-sensitive reagents necessitates careful handling and an inert atmosphere.
The multi-step synthesis via alkene cyclopropanation (Route 2) , while longer and likely lower yielding, offers a more classical and modular approach. Each step is a well-established transformation, which may be advantageous in laboratories not equipped for large-scale organotitanium chemistry. The intermediate, 1-(2-cyanophenyl)cyclopropanecarboxylic acid, is also commercially available, potentially shortening the synthetic sequence for some researchers.
The choice between these two routes will ultimately depend on the specific requirements of the research, including the desired scale of the synthesis, available equipment and expertise, and tolerance for hazardous reagents. For rapid access to the target compound, the Kulinkovich-Szymoniak reaction is the recommended approach. For projects requiring greater modularity or for those where the handling of organotitanium reagents is a concern, the multi-step route provides a viable, albeit more laborious, alternative.
References
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Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]
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Organische-Chemie.ch. (n.d.). Kulinkovich-Szymoniak-Reaktion. Retrieved from [Link]
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Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
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Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
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Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
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ResearchGate. (2004). Titanium-Mediated Syntheses of Cyclopropylamines. Retrieved from [Link]
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Chem-Station. (2014). Hofmann Rearrangement. Retrieved from [Link]
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SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
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LS College. (2020). Curtius rearrangement. Retrieved from [Link]
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ResearchGate. (2020). Proposed reaction mechanism for the cyclopropanation reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Hofmann rearrangement. Retrieved from [Link]
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Organic Syntheses. (n.d.). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
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ResearchGate. (2022). 48.2.3 Cyclopropanes (Update 2022). Retrieved from [Link]
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ResearchGate. (2019). Reaction mechanism of phthalonitrile cyclization for the synthesis of phthalocyanines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of cis-2-(p-cyanobenzoyl)-cyclopropanecarboxylic acid. Retrieved from [Link]
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PubMed. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
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PubMed. (2004). Low-valent titanium-mediated cyclopropanation of vinylogous esters. Retrieved from [Link]
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Beilstein Journals. (2019). Synthesis of 1,2-divinylcyclopropanes by metal-catalyzed cyclopropanation of 1,3-dienes with cyclopropenes as vinyl carbene precursors. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-(p-tolyl)benzonitrile. Retrieved from [Link]
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A Comparative Spectroscopic Guide to Aminocyclopropylbenzonitrile Isomers for Advanced Drug Development
In the landscape of modern medicinal chemistry, the nuanced structural variations between isomers can dictate the efficacy, selectivity, and safety of a drug candidate. Aminocyclopropylbenzonitrile scaffolds are of particular interest due to their prevalence in a range of biologically active molecules. This guide provides an in-depth spectroscopic comparison of two key positional isomers: 2-amino-3-cyclopropylbenzonitrile and 4-amino-3-cyclopropylbenzonitrile. Understanding their distinct spectral fingerprints is crucial for unambiguous identification, quality control, and structure-activity relationship (SAR) studies in drug discovery and development.
This technical guide moves beyond a simple listing of data points, offering insights into the causal relationships between the isomeric structures and their spectroscopic outputs. The protocols and data presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable framework for their own analytical workflows.
Introduction to the Isomers
The positioning of the amino group on the benzonitrile ring profoundly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. The two isomers under consideration are:
-
2-amino-3-cyclopropylbenzonitrile (Ortho-isomer): CAS Number 126403-72-3[1]
-
4-amino-3-cyclopropylbenzonitrile (Para-isomer): CAS Number 787528-17-0[2][3]
The proximity of the amino and cyclopropyl groups in the ortho-isomer can lead to steric and electronic interactions that are absent in the more separated para-isomer. These differences are readily observable in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture
NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a molecule. The chemical shifts and coupling patterns are highly sensitive to the electronic environment of each nucleus, making it a powerful tool for differentiating isomers.[4]
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H and ¹³C NMR Data for Aminocyclopropylbenzonitrile Isomers
| Isomer | Technique | Aromatic Protons (ppm) | Amino Protons (ppm) | Cyclopropyl Protons (ppm) | Aromatic Carbons (ppm) | Nitrile Carbon (ppm) | Cyclopropyl Carbons (ppm) |
| 2-amino-3-cyclopropylbenzonitrile (ortho) | ¹H NMR | Multiplets | Broad singlet | Multiplets | - | - | - |
| ¹³C NMR | - | - | - | ~110-155 | ~117-120 | ~5-15 | |
| 4-amino-3-cyclopropylbenzonitrile (para) | ¹H NMR | ~6.7 (d), ~7.3 (dd), ~7.4 (d) | ~4.0-5.0 (br s) | ~0.6-1.0 (m), ~1.8-2.0 (m) | - | - | - |
| ¹³C NMR | - | - | - | ~100-150 | ~118-122 | ~8-12 |
Causality Behind the Shifts:
-
Aromatic Region: The substitution pattern significantly alters the electronic distribution in the benzene ring. In the para-isomer, the electron-donating amino group and the electron-withdrawing nitrile group create a more polarized system, leading to more distinct and predictable chemical shifts for the aromatic protons compared to the ortho-isomer, where steric hindrance from the adjacent cyclopropyl group can cause more complex splitting patterns.
-
Amino Protons: The chemical shift of the amino protons is highly dependent on the solvent and concentration. However, in the ortho-isomer, intramolecular hydrogen bonding with the nitrile group is possible, which could lead to a downfield shift compared to the para-isomer.
-
Cyclopropyl Region: The protons and carbons of the cyclopropyl group will appear in the aliphatic region of the spectra. The chemical shifts are expected to be similar for both isomers, but subtle differences may arise due to the different overall electronic structure of the molecule.
Experimental Protocol for NMR Spectroscopy
To ensure reproducible and high-quality data, the following protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of the aminocyclopropylbenzonitrile isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6][7] The choice of solvent can affect chemical shifts, so consistency is key for comparison.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.[7]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.[6]
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an indispensable tool for confirming the presence of key functional groups. The positions of the absorption bands are characteristic of specific bond vibrations.
Table 2: Predicted IR Absorption Bands for Aminocyclopropylbenzonitrile Isomers
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands for primary amine) |
| Aromatic C-H | C-H Stretch | > 3000 |
| Cyclopropyl C-H | C-H Stretch | < 3000 |
| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 |
| Aromatic C=C | C=C Stretch | 1500 - 1620 |
Causality Behind the Vibrations:
-
N-H Stretch: Primary amines typically show two distinct N-H stretching bands corresponding to symmetric and asymmetric vibrations. The exact positions can be influenced by hydrogen bonding.
-
C≡N Stretch: The nitrile group gives a sharp, strong absorption in a relatively clean region of the spectrum, making it a highly diagnostic peak. The position can be slightly influenced by the electronic effects of the other substituents on the ring.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring. This "fingerprint" region will show distinct patterns for the ortho- and para-isomers.
Experimental Protocol for FTIR Spectroscopy (ATR Method)
The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining IR spectra of solid samples.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid aminocyclopropylbenzonitrile isomer directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum. Co-adding 16-32 scans at a resolution of 4 cm⁻¹ is typically sufficient.[8]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the nature of the substituents.
Aromatic compounds generally exhibit multiple absorption bands.[9] For substituted benzonitriles, we expect to see absorptions arising from π → π* transitions within the aromatic ring. The amino group acts as an auxochrome, a group that, when attached to a chromophore (the benzene ring and nitrile group), modifies the wavelength and intensity of the absorption.
-
Expected Observations: Both isomers are expected to show strong absorptions in the UV region. The para-isomer, with its extended conjugation between the electron-donating amino group and the electron-withdrawing nitrile group, is likely to exhibit a λmax at a longer wavelength (a bathochromic or red shift) compared to the ortho-isomer. In the ortho-isomer, steric hindrance between the amino and cyclopropyl groups may cause the amino group to twist out of the plane of the benzene ring, reducing the extent of conjugation and resulting in a λmax at a shorter wavelength (a hypsochromic or blue shift).
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum with the cuvettes filled with the solvent.
-
Data Acquisition: Record the absorption spectrum of each sample solution over a range of approximately 200-400 nm.
-
Data Analysis: Determine the λmax and the corresponding molar absorptivity (ε) for each isomer.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
-
Molecular Ion Peak: Both isomers have the same molecular formula (C₁₀H₁₀N₂) and therefore the same nominal molecular weight of 158 g/mol . High-resolution mass spectrometry can confirm the elemental composition.
-
Fragmentation Patterns: While both isomers will show a molecular ion peak at m/z 158, their fragmentation patterns upon electron ionization (EI) may differ due to the different substitution patterns. The stability of the resulting fragment ions will govern the observed fragmentation pathways. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. For these isomers, potential fragmentations could involve the loss of HCN from the nitrile group or cleavage of the cyclopropyl ring. The relative intensities of these fragment ions will be key to distinguishing the isomers.
Predicted Key Fragments
Table 3: Predicted Key Fragments in the Mass Spectrum of Aminocyclopropylbenzonitrile Isomers
| m/z | Proposed Fragment |
| 158 | [M]⁺ (Molecular Ion) |
| 157 | [M-H]⁺ |
| 131 | [M-HCN]⁺ |
| 117 | [M-C₃H₅]⁺ (Loss of cyclopropyl) |
Note: The relative abundance of these fragments is expected to differ between the two isomers, providing a basis for their differentiation.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph.
-
Ionization: Use a standard electron ionization (EI) source (typically 70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and key fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to identify characteristic fragment ions and their relative abundances.
Conclusion
The spectroscopic techniques of NMR, IR, UV-Vis, and mass spectrometry provide a comprehensive toolkit for the differentiation and characterization of aminocyclopropylbenzonitrile isomers. While sharing the same molecular formula, the ortho- and para-isomers exhibit distinct spectral features that directly correlate with their unique molecular structures. A thorough understanding and application of these analytical methods are paramount for ensuring the identity, purity, and quality of these important building blocks in the pursuit of novel therapeutics. This guide provides the foundational knowledge and standardized protocols to empower researchers in this critical endeavor.
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Astronomy & Astrophysics (A&A). Rotational spectrum of a chiral amino acid precursor, 2-aminopropionitrile, and searches for it in Sagittarius B2(N). [Link]
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PMC. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]
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comparing the efficacy of catalysts for 2-(1-Aminocyclopropyl)benzonitrile synthesis
Comparative Efficacy of Catalysts for 2-(1-Aminocyclopropyl)benzonitrile Synthesis
As a Senior Application Scientist in process chemistry, I frequently encounter the challenge of synthesizing highly functionalized building blocks like 2-(1-aminocyclopropyl)benzonitrile. This ortho-substituted bifunctional molecule is a highly sought-after intermediate for spirocyclic drug scaffolds. However, its synthesis presents a classic chemoselectivity dilemma: how do we install a cyclopropylamine group adjacent to a highly reactive nitrile without triggering over-reaction, polymerization, or ring-opening?
This guide objectively compares the two leading catalytic strategies: the Titanium-mediated direct cyclopropanation (Kulinkovich-Szymoniak) and the Palladium-catalyzed cyanation of pre-formed cyclopropylamines.
Mechanistic Causality & Catalyst Selection
Route A: Titanium-Catalyzed Kulinkovich-Szymoniak Reaction [1] The direct conversion of 1,2-dicyanobenzene (phthalonitrile) to the target compound utilizes Titanium(IV) isopropoxide[Ti(OiPr)4].
-
Causality: The efficacy of this catalyst hinges on the generation of a highly reactive titanacyclopropane intermediate via ligand exchange with ethylmagnesium bromide. A common pitfall in this synthesis is the assumption that both nitriles will react. However, the initial insertion of one nitrile forms a rigid azatitanacyclopentene intermediate. The steric bulk of this metalloimine complex significantly hinders the coordination of a second titanacyclopropane to the adjacent ortho-nitrile. Thus, by strictly controlling the stoichiometry (1.1 eq Ti, 2.2 eq EtMgBr) and temperature, we achieve excellent mono-selectivity, making it a preferred choice for early-stage scale-up[2].
Route B: Palladium-Catalyzed Cyanation (Cross-Coupling) An alternative approach builds the molecule in reverse: starting from 1-(2-bromophenyl)cyclopropan-1-amine and using a Pd catalyst to install the nitrile.
-
Causality: We utilize Pd2(dba)3 coupled with a bulky, electron-rich ligand like dppf or XPhos. The free primary amine must be transiently protected (e.g., as a Boc-carbamate) because primary amines competitively bind to the Pd center, poisoning the catalyst and stalling oxidative addition into the C-Br bond. Zn(CN)2 is selected over KCN or NaCN because its limited solubility provides a low, steady-state concentration of cyanide ions in solution, preventing the formation of inactive, coordinatively saturated [Pd(CN)4]2- complexes.
(Note: Lanthanum-mediated additions have also been explored for bulky amines but show limited conversion for highly sterically hindered ortho-substituted benzonitriles, often stalling at the ketone stage[3].)
Logical Workflows & Pathways
Figure 1: Divergent catalytic pathways for the synthesis of 2-(1-Aminocyclopropyl)benzonitrile.
Quantitative Efficacy Comparison
| Catalyst System | Precursor | Yield (%) | Chemoselectivity | Scalability / Cost | Reaction Conditions |
| Ti(OiPr)4 / EtMgBr | Phthalonitrile | 50 - 58% | Moderate (Mono vs. Bis) | High / Low Cost | -78 °C to RT, 12 h |
| Pd2(dba)3 / dppf | 2-Bromo-aryl amine | 85 - 90% | Excellent | Medium / High Cost | 90 °C, DMF, 8 h |
| CuI / DMEDA | 2-Bromo-aryl amine | 40 - 45% | Poor (Ring opening) | Low / Low Cost | 110 °C, Toluene, 24 h |
Data Interpretation: While the Pd-catalyzed route offers superior yield and chemoselectivity, it requires a multi-step synthesis of the brominated precursor and expensive ligands. The Ti-catalyzed route, despite a moderate yield[2], is highly atom-economical and utilizes inexpensive, commercially available phthalonitrile.
Mechanism of Titanium-Catalyzed Cyclopropanation
Figure 2: Mechanism of the Ti-catalyzed Kulinkovich-Szymoniak cyclopropanation.
Self-Validating Experimental Protocols
Protocol A: Titanium-Catalyzed Synthesis (Route A) Objective: Direct conversion of phthalonitrile to 2-(1-aminocyclopropyl)benzonitrile.
-
Preparation: In an oven-dried Schlenk flask under N2, dissolve phthalonitrile (10.0 mmol) and Ti(OiPr)4 (11.0 mmol) in anhydrous THF (50 mL). Cool to -78 °C.
-
Grignard Addition: Add EtMgBr (22.0 mmol, 3.0 M in ether) dropwise over 1 hour via syringe pump.
-
Causality: Slow addition maintains a low steady-state concentration of EtMgBr, preventing the premature reduction of Ti(IV) to Ti(II) before the nitrile coordinates.
-
Self-Validation Check: The solution should transition from clear to a deep red/brown, indicating the successful formation of the active titanacyclopropane. If the solution turns opaque black, bulk titanium reduction has occurred, and the catalyst is deactivated.
-
-
Warming & Ring Contraction: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Stir for an additional 10 hours.
-
Quenching: Quench strictly with 10% aqueous NaOH (10 mL).
-
Causality: Using NaOH instead of an acidic workup prevents the hydrolysis of the unreacted ortho-nitrile group and cleanly precipitates titanium dioxide salts.
-
Self-Validation Check: A white granular precipitate (TiO2) will form. If the precipitate is gelatinous, insufficient base was added, which will severely trap the product during filtration.
-
-
Isolation: Filter through a Celite pad, extract the aqueous layer with EtOAc, dry over MgSO4, and purify via silica gel chromatography.
Protocol B: Palladium-Catalyzed Cyanation (Route B) Objective: Cyanation of N-Boc-1-(2-bromophenyl)cyclopropan-1-amine.
-
Preparation: In a nitrogen-filled glovebox, charge a pressure vial with the aryl bromide (10.0 mmol), Zn(CN)2 (6.0 mmol), Pd2(dba)3 (0.2 mmol, 2 mol%), and dppf (0.4 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed DMF (30 mL). Seal the vial tightly.
-
Heating: Heat the mixture at 90 °C for 8 hours.
-
Self-Validation Check: The reaction mixture will initially be dark red (active Pd(0) species). As the reaction progresses, ZnBr2 is generated as a byproduct and will precipitate. The transition to a pale yellow suspension serves as an internal visual indicator of reaction completion.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous NH4OH.
-
Causality: The ammonia wash is critical; it solubilizes unreacted Zn(CN)2 and zinc salts as water-soluble amine complexes, preventing heavy metal contamination in the final product.
-
-
Deprotection: Treat the isolated intermediate with 4M HCl in dioxane to cleave the Boc group, yielding the hydrochloride salt of the target compound.
References[2] Li, W.; Gao, J.; Lorenz, J. C.; Senanayake, C. H. "Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich-Szymoniak Cyclopropanation." Organic Process Research & Development, 2012, 16 (5), 836-839. URL:https://doi.org/10.1021/op300059b[1] Bertus, P.; Szymoniak, J. "A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles." The Journal of Organic Chemistry, 2003, 68 (18), 7133–7136. URL:https://doi.org/10.1021/jo034480+[3] G. K. S. Prakash et al. "Convenient Lanthanum-Mediated Synthesis of Bulky tert-Alkyl Amines from Nitriles." ChemRxiv, 2022. URL: https://chemrxiv.org/
Sources
alternative reagents to 2-(1-Aminocyclopropyl)benzonitrile in synthesis
Synthetic Alternatives to 2-(1-Aminocyclopropyl)benzonitrile: A Comparative Guide for Medicinal Chemistry
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing lead compounds that rely on rigidified building blocks. 2-(1-Aminocyclopropyl)benzonitrile is a highly valuable bifunctional reagent. The 1-aminocyclopropyl motif functions as a conformationally restricted bioisostere for piperidines and other aliphatic amines, effectively removing zwitterionic character and enhancing metabolic stability by blocking cytochrome P450-mediated α -oxidation[1]. Simultaneously, the ortho-nitrile group serves as an electrophilic handle for synthesizing spiro-heterocycles, quinazolines, and amidines.
However, relying exclusively on this scaffold can bottleneck Structure-Activity Relationship (SAR) exploration. Whether you are facing steric clashes in the target binding pocket, require orthogonal reactivity for cross-coupling, or need to modulate lipophilicity, selecting the right alternative reagent is critical. This guide objectively compares the performance of 2-(1-Aminocyclopropyl)benzonitrile with its top synthetic alternatives and provides field-proven, self-validating protocols for their application.
Orthogonal Reactivity: 1-(2-Bromophenyl)cyclopropan-1-amine
When the synthetic route requires carbon-carbon or carbon-heteroatom bond formation at the ortho position without consuming the primary amine, the nitrile group of 2-(1-Aminocyclopropyl)benzonitrile is often inadequate. Nitriles typically undergo nucleophilic addition.
The Alternative: 1-(2-Bromophenyl)cyclopropan-1-amine [2] replaces the electrophilic nitrile with a bromide, unlocking transition-metal-catalyzed cross-coupling pathways (e.g., Buchwald-Hartwig, Suzuki-Miyaura).
Expertise & Causality: The primary amine attached to a tertiary cyclopropyl carbon is highly sterically hindered. In palladium-catalyzed aminations, this bulk can lead to sluggish oxidative addition or unwanted β -hydride elimination. Therefore, bulky biaryl phosphine ligands like BrettPhos are strictly required. BrettPhos prevents bis-arylation and accelerates reductive elimination, ensuring high yields even with hindered cyclopropylamines.
Self-Validating Protocol: Buchwald-Hartwig Cross-Coupling
This protocol is designed to self-validate by incorporating specific visual and analytical checkpoints.
-
Preparation: In an oven-dried Schlenk flask, combine 1-(2-Bromophenyl)cyclopropan-1-amine (1.0 equiv), the coupling aryl amine (1.2 equiv), Pd2(dba)3 (0.02 equiv), BrettPhos (0.04 equiv), and sodium tert-butoxide ( NaOtBu , 1.5 equiv).
-
Degassing (Critical Causality): Add anhydrous toluene. Sparge the solution with Argon for 15 minutes. Causality: Pd(0) species are highly susceptible to oxidation; failure to rigorously deoxygenate will result in a black precipitate (palladium black) and reaction failure.
-
Heating & Monitoring: Heat to 100°C. Monitor via LC-MS. Self-Validation: The disappearance of the starting bromide (visualized by UV 254 nm) and the emergence of the product mass ( [M+H]+ ) confirms catalytic turnover. The presence of unreacted amine but consumed bromide indicates competitive hydrodehalogenation, signaling wet solvent.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to scavenge the palladium catalyst. Wash the filtrate with brine to remove inorganic salts, dry over Na2SO4 , and concentrate for column chromatography.
Steric Relaxation: 2-(Aminomethyl)benzonitrile
If SAR data suggests that the rigid cyclopropyl ring is causing steric clashes within the target's binding pocket, the conformation must be relaxed to establish a baseline.
The Alternative: 2-(Aminomethyl)benzonitrile [] (often supplied as the hydrochloride salt[4]) removes the cyclopropanation entirely. This unhindered benzylamine derivative is highly reactive and is notably used as a key intermediate in the synthesis of DPP-4 inhibitors like Alogliptin[].
Expertise & Causality: Because the primary amine is slightly deactivated by the electron-withdrawing inductive effect of the ortho-nitrile group, standard peptide coupling reagents (like EDC/HOBt) can be slow. Using HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which easily overcomes this electronic deactivation.
Self-Validating Protocol: Amidation of 2-(Aminomethyl)benzonitrile
-
Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 10 minutes. Causality: DIPEA is a non-nucleophilic base that deprotonates the acid and facilitates active ester formation without competing as a nucleophile.
-
Amine Addition: Add 2-(Aminomethyl)benzonitrile hydrochloride (1.1 equiv). Causality: The excess DIPEA serves a dual purpose here by also liberating the free base of the benzylamine from its HCl salt[4].
-
Monitoring: Stir at room temperature. Self-Validation: Monitor by TLC (Hexanes/EtOAc). The active ester intermediate will appear as a distinct, transient spot that gradually converts to the slower-moving amide product. Complete consumption of the acid spot validates the reaction.
-
Workup: Quench with saturated aqueous NaHCO3 . Extract with EtOAc. Causality: The basic aqueous wash hydrolyzes any remaining active ester and partitions the water-soluble DMF and HATU byproducts (tetramethylurea) into the aqueous layer, leaving the pure amide in the organic phase.
Quantitative Data Presentation
To streamline reagent selection, the following table summarizes the physicochemical and synthetic differences between the parent compound and its alternatives.
| Reagent Name | Structural Modification | Synthetic Advantage | Relative Steric Bulk | Predicted logP Impact* |
| 2-(1-Aminocyclopropyl)benzonitrile | Baseline (Parent) | Bifunctional (Nitrile + Amine) | High (Rigid) | Baseline |
| 1-(2-Bromophenyl)cyclopropan-1-amine | Nitrile → Bromide | Enables Pd-Catalyzed Cross-Coupling | High (Rigid) | +0.5 (More lipophilic) |
| 2-(Aminomethyl)benzonitrile | Removal of Cyclopropyl | Relaxes conformation; highly reactive | Low (Flexible) | -0.8 (Less lipophilic) |
| 2-(1-Aminocyclobutyl)benzonitrile | Ring Expansion | Alters exit vector; slows metabolism | Very High | +0.4 (More lipophilic) |
*Predicted logP impact is relative to the parent compound, guiding lipophilicity-driven SAR optimization.
Logical Workflows & Visualizations
To further assist in synthetic planning, the following diagrams map out the divergent synthetic pathways and the logical decision tree for reagent selection.
Figure 1: Divergent synthetic pathways comparing nitrile addition and bromide cross-coupling.
Figure 2: Logical decision tree for selecting the optimal bioisostere alternative.
References
-
Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]
-
2-(Aminomethyl)benzonitrile Hydrochloride CAS 1134529-25-1 Biosynce URL:[Link][4]
Sources
Comprehensive Safety and Handling Guide for 2-(1-Aminocyclopropyl)benzonitrile
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-(1-Aminocyclopropyl)benzonitrile. It is intended for researchers, scientists, and drug development professionals. The following procedural guidance is based on a synthesis of data for structurally related compounds to ensure a robust margin of safety in the absence of a specific Safety Data Sheet (SDS) for the target molecule.
Hazard Analysis: A Tale of Two Moieties
2-(1-Aminocyclopropyl)benzonitrile is a molecule of dual character, combining the structural features of a benzonitrile and an aminocyclopropane. A thorough risk assessment must therefore consider the potential hazards of both functional groups.
-
The Benzonitrile Core: Benzonitrile and related compounds are known to be harmful if swallowed or in contact with skin.[1][2][3] Upon heating or in a fire, benzonitriles can decompose to produce highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[4][5] While benzonitrile itself may not release cyanide in the body, it is a skin, eye, and respiratory tract irritant.[2][4][5] The substance can be absorbed through the skin.[4]
-
The Aminocyclopropane Ring: The aminocyclopropane group, while a common motif in medicinal chemistry, can also present toxicological concerns. For instance, 1-Aminocyclopropane-1-carboxylic acid is an NMDA receptor agonist, and overstimulation of this receptor can be neurotoxic.[6] While the overall toxicity of 2-(1-Aminocyclopropyl)benzonitrile has not been fully characterized, the potential for neurological effects should be considered.
Given the combined potential for skin and eye irritation, respiratory effects, and the release of toxic gases upon decomposition, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 2-(1-Aminocyclopropyl)benzonitrile.
Hand Protection
-
Glove Selection: Nitrile gloves are the recommended choice for handling this compound.[7][8][9] They offer excellent resistance to a wide range of chemicals, including oils, greases, and many solvents.[7][8][9] Nitrile is also more puncture-resistant than latex, providing an additional layer of safety.[8]
-
Glove Thickness: The thickness of the nitrile glove is a critical factor. For tasks involving potential for significant splash or prolonged contact, heavier-duty nitrile gloves should be selected. Thinner, disposable gloves may be suitable for tasks with minimal contact, but they should be changed frequently.[7]
-
Double Gloving: For added protection, particularly when handling concentrated solutions or performing transfers, wearing two pairs of nitrile gloves is a prudent practice.
-
Inspection and Disposal: Always inspect gloves for tears or punctures before use.[7] After handling the compound, remove gloves carefully to avoid skin contact and dispose of them as hazardous waste according to your institution's guidelines.[7]
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles are mandatory to protect the eyes from splashes and aerosols.[4]
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when working with heated solutions, a face shield should be worn in addition to safety goggles.[10]
Body Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect against splashes and spills.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, such as when handling larger volumes, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection
-
Engineering Controls: All work with 2-(1-Aminocyclopropyl)benzonitrile should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][11][12]
-
Respirator: If there is a potential for aerosol generation or if work must be performed outside of a fume hood (which should be strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is required.
The following table summarizes the recommended PPE for various laboratory tasks involving 2-(1-Aminocyclopropyl)benzonitrile.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Double nitrile gloves | Safety goggles | Lab coat | Chemical fume hood |
| Chemical reactions and workup | Double nitrile gloves | Safety goggles and face shield | Lab coat and chemical-resistant apron | Chemical fume hood |
| Rotary evaporation | Double nitrile gloves | Safety goggles | Lab coat | Chemical fume hood |
| Chromatography | Double nitrile gloves | Safety goggles | Lab coat | Chemical fume hood |
| Handling waste | Heavy-duty nitrile gloves | Safety goggles and face shield | Lab coat and chemical-resistant apron | Chemical fume hood |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and well-defined operational plan is crucial for minimizing risk.
Pre-Operational Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble All PPE: Have all necessary PPE readily available and in good condition.
-
Locate Emergency Equipment: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review the Procedure: Mentally walk through the entire experimental procedure before starting.
-
Prepare Waste Containers: Have clearly labeled hazardous waste containers ready for solid and liquid waste.
Experimental Workflow
The following diagram illustrates a safe workflow for handling 2-(1-Aminocyclopropyl)benzonitrile.
Caption: A logical progression for safely handling 2-(1-Aminocyclopropyl)benzonitrile.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of any chemical.
Waste Segregation
-
Solid Waste: All solid waste contaminated with 2-(1-Aminocyclopropyl)benzonitrile, including used gloves, weigh boats, and contaminated paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste, including reaction mixtures, extraction solvents, and chromatography fractions, must be collected in a sealed and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.
Decontamination
All glassware and equipment that has come into contact with 2-(1-Aminocyclopropyl)benzonitrile should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol) is recommended. The rinseate should be collected and disposed of as hazardous liquid waste.
Disposal Procedure
The following diagram outlines the decision-making process for the disposal of waste generated from experiments involving 2-(1-Aminocyclopropyl)benzonitrile.
Caption: A decision tree for the proper segregation and disposal of waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth. Place the absorbed material in a sealed container for disposal as hazardous waste. Ventilate the area.
Conclusion
While 2-(1-Aminocyclopropyl)benzonitrile is a valuable compound in drug discovery and development, its potential hazards necessitate a meticulous and informed approach to safety. By understanding the risks associated with its constituent functional groups, implementing a robust PPE strategy, and adhering to strict operational and disposal protocols, researchers can handle this compound with a high degree of safety and confidence.
References
- Are Nitrile Gloves Chemically Resistant? Why PPE Matters - Eagle National Supply. (2026, February 23).
- ICSC 1103 - BENZONITRILE. (2021).
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
- BENZONITRILE - Ataman Kimya.
- Benzonitrile - Hazardous Agents - Haz-Map.
- SAFETY DATA SHEET - MilliporeSigma. (2026, January 13).
- Benzonitrile: Human health tier II assessment. (2019, March 8).
- How to Choose PPE for Chemical Work. (2025, October 23).
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7).
- Nitrile PPE Gloves: A Better Fit All Round | WISE Worksafe. (2021, February 24).
- 500720 benzonitrile safety data sheet - SDS US. (2015, December 1).
- 6 - AK Scientific, Inc.
- SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
- 2 - SAFETY DATA SHEET. (2012, February 21).
- MATERIAL SAFETY DATA SHEET - Cohizon. (2023, March 1).
- Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- 1-Aminocyclopropane-1-carboxylic Acid - Santa Cruz Biotechnology.
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- 5. Benzonitrile - Hazardous Agents | Haz-Map [haz-map.com]
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- 8. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
